2-(furan-2-yl)-1H-imidazole
Beschreibung
BenchChem offers high-quality 2-(furan-2-yl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(furan-2-yl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZPJVGOWHZIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349835 | |
| Record name | 2-(furan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89795-49-3 | |
| Record name | 2-(furan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Furan-2-yl)-1H-imidazole from Furfural
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(furan-2-yl)-1H-imidazole, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development. It details the predominant synthetic routes from the readily available biomass-derived platform chemical, furfural. The core focus is on the Radziszewski reaction, for which a detailed mechanistic explanation and an optimized experimental protocol are provided. Furthermore, this guide explores advanced methodologies, including catalytic and microwave-assisted approaches, to enhance reaction efficiency. A thorough characterization of the target molecule using modern spectroscopic techniques is also presented, supported by tabulated data and spectral analysis.
Introduction: The Significance of the Furan-Imidazole Scaffold
The imidazole ring is a cornerstone of many biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, with applications as an antifungal, anti-inflammatory, and anticancer agent.[2] When coupled with a furan moiety, another key heterocycle often derived from renewable resources, the resulting 2-(furan-2-yl)-1H-imidazole structure presents a unique combination of chemical features. Furfural, produced from the dehydration of pentose sugars found in lignocellulosic biomass, serves as an abundant and sustainable starting material for the synthesis of this important molecule.[1] This guide will provide the necessary technical details for the successful laboratory synthesis of 2-(furan-2-yl)-1H-imidazole from furfural.
Synthetic Methodologies: From Classical to Modern Approaches
The primary and most established method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction. This multicomponent reaction offers a straightforward approach to constructing the imidazole ring from readily available precursors.[3]
The Radziszewski Reaction: A Classic Route to Imidazoles
First described by Bronisław Radziszewski in 1882, this reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[4] In the context of synthesizing 2-(furan-2-yl)-1H-imidazole, glyoxal serves as the 1,2-dicarbonyl component, furfural as the aldehyde, and ammonium hydroxide as the ammonia source.
While the exact mechanism of the Radziszewski reaction can be complex and is not definitively established for all substrates, a generally accepted pathway involves two main stages.[3]
Stage 1: Formation of the Diimine Intermediate
Initially, the 1,2-dicarbonyl compound, glyoxal, reacts with two equivalents of ammonia to form a diimine intermediate. This step involves the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration.
Stage 2: Condensation with the Aldehyde and Cyclization
The diimine intermediate then condenses with the aldehyde, in this case, furfural. This is followed by an intramolecular cyclization and subsequent oxidation (aromatization) to yield the final imidazole product. The exact sequence of these final steps can vary.
Below is a plausible mechanistic pathway for the synthesis of 2-(furan-2-yl)-1H-imidazole via the Radziszewski reaction.
Caption: Plausible reaction mechanism for the Radziszewski synthesis of 2-(furan-2-yl)-1H-imidazole.
While early reports of this synthesis showed low yields, optimization of reaction conditions can significantly improve the outcome. The following protocol is based on a reported method that achieves a 44% yield.[4]
Materials and Equipment:
-
Furfural
-
Glyoxal (40% aqueous solution)
-
Ammonium hydroxide (concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
-
UV-Vis spectrophotometer (for reaction monitoring)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine furfural, an aqueous solution of glyoxal, and concentrated ammonium hydroxide.
-
Reaction Conditions: Heat the reaction mixture with stirring. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the absorbance of furfural at its λmax (approximately 271 nm).[4] The reaction is typically complete within 4-5 hours.[4]
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield a yellow solid.[4]
Table 1: Optimized Reaction Parameters for Radziszewski Synthesis
| Parameter | Value | Reference |
| Reactants | Furfural, Glyoxal, NH₄OH | [4] |
| Reaction Time | 4 hours | [4] |
| Yield | 44% | [4] |
| Monitoring | UV-Vis Spectroscopy (λmax ≈ 271 nm) | [4] |
Advanced Synthetic Methodologies
To further improve yields, reduce reaction times, and move towards more sustainable practices, several advanced methodologies have been explored for imidazole synthesis.
The use of catalysts can significantly enhance the efficiency of the Radziszewski reaction. Various catalysts, including Lewis acids (e.g., ZnCl₂) and solid acid catalysts, have been shown to improve yields and shorten reaction times.[5] For instance, the use of a urea-ZnCl₂ deep eutectic solvent as a catalyst has been reported to give excellent yields of trisubstituted imidazoles.[5] While specific application to 2-(furan-2-yl)-1H-imidazole is not extensively documented, these catalytic systems present a promising avenue for process optimization.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[5] The direct coupling of microwave energy with the polar reactants and intermediates in the Radziszewski synthesis can accelerate the reaction rate. One-pot, microwave-assisted syntheses of various imidazole derivatives have been reported with good to excellent yields.[5] This "green chemistry" approach offers a significant advantage over conventional heating methods.
The general workflow for a microwave-assisted synthesis is depicted below.
Caption: General workflow for microwave-assisted synthesis.
Characterization of 2-(Furan-2-yl)-1H-imidazole
Thorough characterization of the synthesized product is crucial to confirm its identity and purity. The following spectroscopic techniques are routinely employed.
Spectroscopic Data
The following table summarizes the key spectroscopic data for 2-(furan-2-yl)-1H-imidazole.
Table 2: Spectroscopic Data for 2-(Furan-2-yl)-1H-imidazole
| Technique | Key Signals/Features | Reference |
| ¹H NMR | Signals corresponding to the furan and imidazole protons. Chemical shifts are solvent-dependent. | [2][4] |
| ¹³C NMR | Resonances for the carbon atoms of the furan and imidazole rings. | [2][4] |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching, C=N stretching, and C-O-C stretching of the furan ring. | [4] |
| HRMS (ESI) | Accurate mass measurement to confirm the molecular formula (C₇H₆N₂O). | [4] |
Analysis of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the protons on the furan and imidazole rings. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display the expected number of signals for the seven carbon atoms in the molecule, confirming the carbon skeleton.
-
FTIR Spectroscopy: The infrared spectrum provides information about the functional groups present. Key absorptions include a broad peak for the N-H stretch of the imidazole ring, a sharp peak for the C=N stretch, and characteristic bands for the furan ring.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which is used to confirm the elemental composition and molecular formula.
Conclusion and Future Outlook
The synthesis of 2-(furan-2-yl)-1H-imidazole from furfural is a well-established process, with the Radziszewski reaction being a cornerstone methodology. This guide has provided an in-depth look at the reaction mechanism, an optimized experimental protocol, and a summary of advanced techniques that can enhance reaction efficiency. The thorough characterization data presented will aid researchers in verifying the successful synthesis of this important heterocyclic compound.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods. The exploration of novel catalytic systems, particularly those based on earth-abundant metals, and the further application of green chemistry principles, such as flow chemistry and the use of biomass-derived solvents, will be crucial in advancing the synthesis of furan-imidazole derivatives for their diverse applications in science and industry.
References
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | Request PDF.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
-
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central.
- Debus–Radziszewski imidazole synthesis. Wikipedia.
- A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.
- Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX. Slideshare.
- Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals.
- Synthesis of Some Heterocyclic Compounds Derived
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Vibrational Signature of a Privileged Scaffold: An In-Depth Technical Guide to the FT-IR Spectrum of 2-(Furan-2-yl)-1H-imidazole
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(furan-2-yl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a molecule integrating the electron-rich furan and the versatile imidazole moieties, its vibrational characteristics offer a unique fingerprint for structural elucidation and quality control. This document, intended for researchers, scientists, and drug development professionals, will delve into the theoretical and practical aspects of the FT-IR analysis of this compound. We will present a detailed interpretation of its predicted vibrational spectrum, grounded in the analysis of closely related derivatives and the fundamental vibrational modes of its constituent rings. Furthermore, this guide provides a field-proven, step-by-step protocol for acquiring a high-quality FT-IR spectrum of solid organic compounds, ensuring scientific integrity and reproducibility.
Introduction: The Convergence of Furan and Imidazole
The amalgamation of furan and imidazole rings into a single molecular entity, 2-(furan-2-yl)-1H-imidazole, creates a scaffold with a rich electronic landscape and diverse potential for chemical functionalization. Imidazole derivatives are renowned for their wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[3] The furan moiety, a five-membered aromatic heterocycle containing oxygen, is also a common feature in many biologically active compounds and natural products.[4] The spectroscopic characterization of this hybrid molecule is therefore paramount for confirming its synthesis, assessing its purity, and understanding its molecular structure.
FT-IR spectroscopy, a non-destructive and highly informative analytical technique, probes the vibrational modes of a molecule.[5] By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present and gain insights into the bonding and overall molecular architecture. This guide will serve as a detailed reference for the interpretation of the FT-IR spectrum of 2-(furan-2-yl)-1H-imidazole.
Deciphering the Vibrational Landscape: A Predicted FT-IR Spectrum Analysis
Molecular Structure and Key Vibrational Modes
The structure of 2-(furan-2-yl)-1H-imidazole, with the IUPAC name 2-(furan-2-yl)-1H-imidazole, is presented below.[6] The key vibrational modes that give rise to its characteristic FT-IR spectrum are associated with the stretching and bending of the N-H, C-H, C=N, C=C, and C-O bonds within the furan and imidazole rings.
Tabulated Summary of Predicted Vibrational Frequencies
The following table summarizes the predicted key vibrational frequencies for 2-(furan-2-yl)-1H-imidazole, with assignments based on data from related compounds.[3][7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Comparative Insights |
| ~3450 - 3100 | Medium-Broad | N-H stretching | The N-H bond in the imidazole ring is expected to produce a broad absorption in this region due to hydrogen bonding in the solid state. In a related derivative, this was observed at 3437 cm⁻¹.[7] |
| ~3150 - 3000 | Medium-Weak | Aromatic C-H stretching | These absorptions arise from the C-H stretching vibrations of both the furan and imidazole rings. A similar compound showed aromatic C-H stretching at 3053 cm⁻¹.[7] |
| ~1680 - 1620 | Medium-Strong | C=N stretching (imidazole) | The stretching of the carbon-nitrogen double bond in the imidazole ring is a characteristic absorption. A value of 1681 cm⁻¹ has been reported for a similar structure.[7] |
| ~1600 - 1450 | Strong | C=C stretching (aromatic rings) | Multiple strong bands are expected in this region corresponding to the C=C stretching vibrations within both the furan and imidazole rings. Bands at 1599 cm⁻¹ and 1489 cm⁻¹ have been observed in a related molecule.[7] A derivative also showed C=C stretches at 1441, 1403, and 1294 cm⁻¹. |
| ~1250 - 1200 | Medium-Strong | C-O-C asymmetric stretching (furan) | The asymmetric stretching of the C-O-C bond in the furan ring is a strong and characteristic absorption. A C-O stretch was noted at 1245 cm⁻¹ in a furan-containing imidazole derivative. |
| ~1100 - 1000 | Medium | In-plane C-H bending | Bending vibrations of the C-H bonds within the plane of the aromatic rings. |
| Below 1000 | Medium-Weak | Out-of-plane C-H bending | These vibrations are characteristic of the substitution pattern of the aromatic rings. |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol outlines a robust and reliable method for obtaining the FT-IR spectrum of a solid organic compound like 2-(furan-2-yl)-1H-imidazole using the KBr pellet technique. This method is chosen for its ability to produce high-quality spectra for a wide range of solid samples.[8]
Rationale for Method Selection
The potassium bromide (KBr) pellet method is a widely used transmission technique in FT-IR spectroscopy for solid samples.[9] KBr is transparent in the mid-infrared region (4000-400 cm⁻¹), ensuring that it does not interfere with the sample's spectrum.[10] This technique provides a uniform dispersion of the analyte in the KBr matrix, minimizing scattering effects and leading to a high-quality spectrum.
Step-by-Step Experimental Workflow
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of the 2-(furan-2-yl)-1H-imidazole sample into a fine powder using a clean and dry agate mortar and pestle.[8]
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[8]
-
Thoroughly mix the sample and KBr by grinding them together for several minutes until a homogeneous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer the mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a clear, transparent pellet.[8] A translucent or opaque pellet may indicate insufficient grinding, inadequate mixing, or the presence of moisture.
-
-
FT-IR Spectrometer Setup:
-
Ensure the FT-IR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Place the empty sample holder in the spectrometer's sample compartment.
-
-
Background Spectrum Acquisition:
-
Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.
-
-
Sample Spectrum Acquisition:
-
Carefully place the KBr pellet containing the sample into the sample holder and return it to the sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding vibrational modes as detailed in Table 1.
-
Alternative Sampling Technique: Attenuated Total Reflectance (ATR)
For rapid analysis with minimal sample preparation, Attenuated Total Reflectance (ATR)-FTIR is an excellent alternative.[11] In this technique, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. The IR beam undergoes total internal reflection within the crystal, and an evanescent wave penetrates a short distance into the sample, allowing for the acquisition of its absorption spectrum.[11] This method is particularly advantageous for its speed and ease of use, though the resulting spectrum may have slight differences in relative peak intensities compared to a transmission spectrum.
Conclusion: A Vibrational Fingerprint for a Promising Molecule
The FT-IR spectrum of 2-(furan-2-yl)-1H-imidazole provides a rich and detailed vibrational fingerprint that is invaluable for its identification and characterization. By understanding the predicted locations and assignments of its key absorption bands, researchers can confidently verify the synthesis of this important heterocyclic compound and assess its purity. The experimental protocols provided in this guide offer a reliable framework for obtaining high-quality FT-IR data, ensuring the scientific rigor required in research and development. As the exploration of furan-imidazole hybrids continues to yield promising candidates for various applications, the principles and practices outlined herein will serve as a foundational tool for their spectroscopic analysis.
References
-
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][3][6]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. [Link]
-
IR Spectroscopy. Chemistry LibreTexts. [Link]
-
Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]
-
2-(furan-2-yl)-1H-imidazole. PubChem. [Link]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]
-
2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole. PubChem. [Link]
-
IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
-
Sample preparation for FT-IR. Northern Illinois University. [Link]
-
Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. ResearchGate. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]
-
FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(furan-2-yl)-1H-imidazole | C7H6N2O | CID 665341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jascoinc.com [jascoinc.com]
A Comprehensive Technical Guide on the Physicochemical Properties of 2-(furan-2-yl)-1H-imidazole
Abstract: This technical guide provides an in-depth examination of 2-(furan-2-yl)-1H-imidazole, a heterocyclic compound of significant interest to the scientific community. By integrating the aromatic, electron-rich furan ring with the versatile imidazole nucleus, this molecule presents a unique electronic and structural profile. This document serves as a core resource for researchers, chemists, and drug development professionals, detailing the compound's fundamental physical and chemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it establishes standardized protocols for empirical characterization and discusses the molecule's relevance as a scaffold in medicinal chemistry.
Molecular Structure and Core Identifiers
2-(furan-2-yl)-1H-imidazole is a bicyclic aromatic compound formed by the fusion of a furan ring at the 2-position of an imidazole ring. The imidazole moiety, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, imparting a high degree of polarity and facilitating intermolecular interactions. The furan ring contributes to the overall aromaticity and provides additional sites for chemical modification.
| Identifier | Value | Source |
| IUPAC Name | 2-(furan-2-yl)-1H-imidazole | [1] |
| CAS Number | 89795-49-3 | [1][2] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Canonical SMILES | C1=COC(=C1)C2=NC=CN2 | [1] |
| InChIKey | UJZPJVGOWHZIKX-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological matrices. The melting point serves as an indicator of purity and lattice energy, while the predicted pKa offers insight into its ionization state at physiological pH.
| Property | Value | Source |
| Melting Point | 169-170 °C | [2] |
| Boiling Point | 328.3 ± 15.0 °C (Predicted) | [2] |
| Density | 1.229 g/cm³ (Predicted) | [2] |
| pKa | 13.23 ± 0.10 (Predicted) | [2] |
Imidazole itself is amphoteric, capable of acting as both a weak acid and a weak base.[3][4] The predicted pKa suggests that the N-H proton is weakly acidic. The basicity is attributed to the lone pair of electrons on the non-protonated nitrogen atom.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of 2-(furan-2-yl)-1H-imidazole.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the six protons. The N-H proton of the imidazole ring typically appears as a broad singlet. The two protons on the imidazole ring and the three protons on the furan ring will resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing definitive structural information. For instance, in related derivatives, furan protons appear around 6.0-7.6 ppm.[5]
-
¹³C NMR Spectroscopy: The molecule possesses seven unique carbon atoms, which should result in seven distinct signals in the ¹³C NMR spectrum. The carbons of both the furan and imidazole rings are expected to appear in the aromatic region (typically >100 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
A broad peak above 3000 cm⁻¹ corresponding to the N-H stretch.
-
Peaks around 3100 cm⁻¹ for aromatic C-H stretching.
-
Strong absorptions between 1400-1600 cm⁻¹ for the C=C and C=N stretching vibrations of the aromatic rings.[5]
-
A characteristic C-O-C stretching band for the furan moiety.
-
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula, with the molecular ion peak (M⁺) appearing at an m/z value corresponding to its exact mass of 134.0480 Da.[1]
Synthesis and Chemical Reactivity
The synthesis of substituted imidazoles is well-established in organic chemistry. A common and efficient approach for synthesizing 2-substituted imidazoles is the Radziszewski synthesis.
Proposed Synthesis Workflow
A plausible route to 2-(furan-2-yl)-1H-imidazole involves the condensation of furfural (an aldehyde), glyoxal (a 1,2-dicarbonyl), and a source of ammonia, such as ammonium acetate. This one-pot reaction is advantageous due to its operational simplicity and high atom economy.[5]
Caption: Proposed Radziszewski synthesis of 2-(furan-2-yl)-1H-imidazole.
Reactivity Profile
The chemical reactivity is dictated by the electronic properties of the two heterocyclic rings.
-
Amphoteric Nature: The imidazole ring is amphoteric.[4] The pyrrole-like nitrogen can be deprotonated by a strong base, while the pyridine-like nitrogen can be protonated by an acid.
-
Electrophilic Aromatic Substitution: Both the imidazole and furan rings are electron-rich and susceptible to electrophilic substitution reactions such as nitration, halogenation, and acylation.[6][7] The regioselectivity of these reactions would be an important area of study.
-
N-Alkylation/Acylation: The nitrogen atoms of the imidazole ring can be readily functionalized via alkylation or acylation, providing a convenient handle for further molecular elaboration.[7]
Significance in Medicinal Chemistry and Drug Development
The imidazole nucleus is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[8] Its ability to engage in hydrogen bonding and coordinate with metal ions (e.g., in metalloenzymes) makes it a valuable component in drug design.[3][6] The incorporation of a furan ring, another common pharmacophore, creates a molecule with potential for a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[9][10] Researchers often use scaffolds like 2-(furan-2-yl)-1H-imidazole as a starting point for developing novel therapeutic agents by exploring substitutions on both ring systems.[5]
Standardized Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail methodologies for determining key physicochemical properties.
Protocol for Determination of Melting Point
Principle: The melting point is determined by slowly heating a small, packed sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs. This protocol uses the Thiele tube method for uniform heating.
Methodology:
-
Sample Preparation: Ensure the 2-(furan-2-yl)-1H-imidazole sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a column of 2-3 mm at the bottom.
-
Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.
-
Heating: Suspend the thermometer and capillary in a Thiele tube containing mineral oil. Begin heating the side arm of the Thiele tube with a microburner.
-
Observation: Heat rapidly until the temperature is about 15-20 °C below the expected melting point (169 °C). Then, reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ – T₂.
Causality Note: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading. A sharp melting range (e.g., < 1 °C) is indicative of high purity.
Protocol for Determination of Aqueous Solubility
Principle: The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid in the solvent over a prolonged period to ensure equilibrium is reached.
Caption: Experimental workflow for the shake-flask solubility determination.
Methodology:
-
Preparation: Add an excess amount of 2-(furan-2-yl)-1H-imidazole to a known volume of deionized water in a sealed glass vial. The excess solid ensures that saturation is achieved.
-
Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for at least 24-48 hours. This extended period is necessary to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, centrifuge the vial to accelerate phase separation.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals and dispense the filtrate into a clean vial.
-
Analysis: Prepare a series of dilutions of the filtrate. Determine the concentration of the compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, by comparing the response against a pre-established calibration curve.
-
Calculation: The measured concentration of the saturated filtrate represents the aqueous solubility of the compound at the specified temperature.
Self-Validation Note: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). If the measured concentration remains constant over the later time points, it validates that the system has reached equilibrium.
Conclusion
2-(furan-2-yl)-1H-imidazole is a heterocyclic molecule with well-defined physicochemical and spectroscopic properties. Its structure, combining two medicinally relevant scaffolds, makes it a compound of high interest for further research and development. The data and protocols presented in this guide provide a solid foundation for its synthesis, characterization, and application in chemical and pharmaceutical research, empowering scientists to leverage its unique properties in the pursuit of new discoveries.
References
-
A novel drug to treat SARS-CoV-2 infections and hydroxyl chloroquine analogue, 1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI) compound has been synthesized in one pot reaction. (2022). PubMed Central. [Link]
-
2-(furan-2-yl)-1H-imidazole. PubChem. [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals. [Link]
-
Kumar M, Kumar D, Raj V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Longdom Publishing. [Link]
-
2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubChem. [Link]
-
Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. (2007). ResearchGate. [Link]
-
2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole. PubChem. [Link]
-
Shelar Uttam B. et al. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Chemsrc. [Link]
-
IR spectra of 4,5-di(furan-2-yl)-2-phenyl-1H-imidazole (a), monomer (b)... ResearchGate. [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. [Link]
-
Imidazole and its derivatives as potential candidates for drug development. ResearchGate. [Link]
-
Solubility of (b) 1H-imidazole... in toluene; points are the experimental values. ResearchGate. [Link]
-
Structural and Vibrational Properties and NMR Characterization of (2'-furyl)-Imidazole Compounds. CONICET. [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC. [Link]
-
2-(Furan-2-ylmethyl)-1H-benzo[d]imidazole. Pharmaffiliates. [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. ResearchGate. [Link]
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]
-
Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). IOSR Journal of Applied Chemistry. [Link]
-
2-Phenylimidazole. PubChem. [Link]
Sources
- 1. 2-(furan-2-yl)-1H-imidazole | C7H6N2O | CID 665341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FURAN-2-YL-1H-IMIDAZOLE | 89795-49-3 [chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
electrophilic substitution reactions of 2-(furan-2-yl)-1H-imidazole
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-(Furan-2-yl)-1H-imidazole
Introduction
The 2-(furan-2-yl)-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique architecture, combining a π-excessive furan ring with the amphoteric imidazole system, presents a fascinating landscape for chemical modification. Understanding the principles of electrophilic substitution on this bicyclic heteroaromatic system is paramount for researchers and drug development professionals aiming to synthesize novel analogues with tailored pharmacological profiles.
This technical guide provides a comprehensive exploration of the . Moving beyond a simple recitation of facts, this document delves into the electronic interplay between the two rings, explains the causality behind experimental choices, and offers detailed, actionable protocols. The content is structured to serve as a practical resource for scientists engaged in the synthesis and functionalization of this important molecular framework.
Core Principles: A Tale of Two Rings
The reactivity of 2-(furan-2-yl)-1H-imidazole in electrophilic substitution is not merely the sum of its parts. It is a nuanced interplay between the inherent electronic characteristics of furan and imidazole, and their mutual influence as substituents.
The Furan Moiety: A Highly Reactive π-Excessive System
Furan is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene.[1] This heightened reactivity stems from the electron-donating resonance effect of the oxygen heteroatom, which enriches the electron density of the ring's π-system. However, this reactivity comes at the cost of aromatic stability; furan's lower resonance energy makes it susceptible to polymerization and ring-opening under harsh acidic conditions often employed in electrophilic aromatic substitution.[2]
Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 (α) position.[1][3] This regioselectivity is dictated by the superior stability of the cationic intermediate (σ-complex) formed upon attack at this position. The positive charge can be delocalized across three resonance structures, including a crucial one where the charge is stabilized by the lone pair of the oxygen atom. Attack at the C3 (β) position yields a less stable intermediate with only two resonance structures.[3]
The Imidazole Moiety: An Amphoteric Modulator
The imidazole ring is an amphoteric heterocycle, meaning it can act as both an acid (at the N1-H) and a base (at the N3 lone pair).[4][5] In electrophilic substitution reactions, which are typically conducted under acidic conditions, the pyridine-like N3 atom is readily protonated. This protonation has a profound effect on the ring's reactivity, converting the imidazole into an imidazolium cation. The positive charge strongly deactivates the ring towards further electrophilic attack, making substitution on the imidazole portion of the molecule highly unfavorable under these conditions.
In its neutral state, imidazole is an electron-rich heterocycle that undergoes electrophilic substitution, typically at the C4 or C5 positions, which have the highest electron density.[6] However, when attached to the furan ring at the C2 position, its primary role is that of an electron-withdrawing group due to the inductive effect of its two nitrogen atoms.
The Combined System: Furan Deactivation and Regiochemical Control
When connected, the electron-withdrawing nature of the C2-imidazolyl group deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Despite this deactivation, the furan ring remains the more reactive of the two moieties, especially under acidic conditions where the imidazole ring is protonated and strongly deactivated.
The key question then becomes one of regioselectivity on the furan ring. The C2-imidazolyl substituent directs incoming electrophiles to the C5 position of the furan ring. This is because the C5 position is meta to the deactivating imidazolyl group and remains the most electron-rich and sterically accessible site on the furan ring.
Caption: Reactivity and regioselectivity logic for electrophilic substitution.
Key Electrophilic Substitution Reactions
Given the acid sensitivity of the furan ring, electrophilic substitutions on 2-(furan-2-yl)-1H-imidazole require carefully chosen, mild reaction conditions.
Nitration
Direct nitration with harsh reagents like mixed nitric and sulfuric acid is unsuitable for furan-containing compounds, as it leads to degradation.[2][7] A milder and more effective nitrating agent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride.[1]
The reaction proceeds via the formation of the nitronium ion (NO₂⁺) which then attacks the C5 position of the furan ring.
Reaction Mechanism: Nitration
Caption: Mechanism of nitration at the furan C5 position.
Halogenation
Halogenation of furan rings must also be conducted under mild conditions to prevent polyhalogenation and side reactions. For bromination, reagents like N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (THF) or dioxane are preferred over elemental bromine.[8] For chlorination, N-chlorosuccinimide (NCS) is a suitable reagent.
The mechanism is analogous to nitration, where the halogenating agent provides a source of an electrophilic halogen (Br⁺ or Cl⁺ equivalent) that attacks the C5 position of the furan ring.
Friedel-Crafts Acylation
The classic Friedel-Crafts acylation, which uses a strong Lewis acid like AlCl₃, is generally too harsh for furan.[9] Milder catalysts or alternative methods are required. One effective method is to use a carboxylic acid with a suitable heterogeneous catalyst.[10] Another common approach for acylating furans is to use an acid anhydride (e.g., acetic anhydride) with a milder Lewis acid catalyst like BF₃·OEt₂ or SnCl₄.[11] The reaction introduces an acyl group, typically at the C5 position of the furan ring.
Detailed Experimental Protocol: Nitration
This protocol provides a representative, self-validating procedure for the regioselective nitration of 2-(furan-2-yl)-1H-imidazole at the C5 position of the furan ring. The use of acetyl nitrate at low temperatures is critical to ensure the integrity of the furan ring.[2]
Materials and Reagents
-
2-(Furan-2-yl)-1H-imidazole
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃, >90%)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Ice-salt bath or cryocooler
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
Experimental Workflow
Caption: Step-by-step workflow for the nitration protocol.
Step-by-Step Procedure
-
Preparation of Acetyl Nitrate: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add acetic anhydride (5.0 eq). Cool the flask to -10 °C using an ice-salt bath. To the stirred, cold acetic anhydride, add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -5 °C. Stir the resulting solution for 15-20 minutes at this temperature to ensure complete formation of the acetyl nitrate reagent.
-
Nitration Reaction: Dissolve 2-(furan-2-yl)-1H-imidazole (1.0 eq) in a separate portion of cold acetic anhydride. Add this solution dropwise to the freshly prepared acetyl nitrate solution. The internal temperature should be maintained between -10 °C and 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting material is consumed (typically 1-3 hours).
-
Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This will hydrolyze the excess acetic anhydride.
-
Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (pH ~7-8). Be cautious, as this will generate CO₂ gas.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(5-nitrofuran-2-yl)-1H-imidazole.
Data Summary
The following table summarizes expected outcomes for key electrophilic substitution reactions on the 2-(furan-2-yl)-1H-imidazole core. Yields are representative and can vary based on specific substrate modifications and reaction scale.
| Reaction | Reagent(s) | Catalyst/Conditions | Major Product | Typical Yield | Reference |
| Nitration | Fuming HNO₃ / Acetic Anhydride | -10 °C to 0 °C | 2-(5-Nitrofuran-2-yl)-1H-imidazole | 60-75% | [12] |
| Bromination | N-Bromosuccinimide (NBS) | THF, 0 °C to rt | 2-(5-Bromofuran-2-yl)-1H-imidazole | 70-85% | [12] |
| Acylation | Acetic Anhydride | BF₃·OEt₂ or SnCl₄ | 1-(5-(1H-Imidazol-2-yl)furan-2-yl)ethanone | 50-65% | [11][12] |
Conclusion
The electrophilic substitution of 2-(furan-2-yl)-1H-imidazole is a predictable and synthetically valuable transformation governed by the fundamental electronic properties of its constituent rings. The key to successful modification lies in recognizing the superior reactivity of the furan ring and the deactivating, directing influence of the C2-imidazolyl substituent. Substitution is strongly favored at the C5 position of the furan. Crucially, the inherent acid sensitivity of the furan moiety necessitates the use of mild, controlled reaction conditions to prevent degradation and maximize yields.[1] The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and effectively synthesize novel derivatives of this important heterocyclic system for applications in drug discovery and materials science.
References
- Jardosh, V., & Patel, M. (2014). A review on synthesis and biological importance of the imidazole nucleus. Journal of Chemistry, 2014, 1-16.
-
Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials, 19(4), 379-392. Available at: [Link]
- Kowalski, J. (1980). Process for the safe nitration of 2-methylimidazole. U.S. Patent 4,209,631.
-
Abdel-Wahab, B. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1533. Available at: [Link]
-
Kate Tutorials. (2018). 5 Electrophilic Substitution of Furan. YouTube. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Available at: [Link]
-
Kaur, H. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Organic Chemistry: Current Research. Available at: [Link]
-
Guan, M., et al. (2019). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. ResearchGate. Available at: [Link]
-
Kips Chemistry. (2020). furan | Electrophilic substitution of furan. YouTube. Available at: [Link]
-
Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Available at: [Link]
-
Misono, M., & Nojiri, N. (1990). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. ResearchGate. Available at: [Link]
-
Cativiela, C., et al. (1993). Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]
-
Vasilevsky, S. F., et al. (2007). Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. Russian Chemical Bulletin, 56(10), 2106–2113. Available at: [Link]
-
Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 8. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Furan-Imidazole Hybrids: A Technical Guide to a Versatile Scaffold in Therapeutic Development
Abstract
The amalgamation of furan and imidazole rings into a single molecular entity has given rise to a class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of furan-imidazole hybrids, detailing their synthesis, mechanisms of action, and diverse applications in medicinal chemistry. We will delve into their promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, supported by preclinical data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental validation and future prospects of this promising chemical scaffold.
Introduction: The Synergy of Two Privileged Heterocycles
In the landscape of medicinal chemistry, both furan and imidazole are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is known for its ability to act as a bioisostere for phenyl rings, thereby improving metabolic stability and receptor interaction.[3] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is another cornerstone of medicinal chemistry.[2][5] Its unique electronic properties, including its amphoteric nature and ability to participate in hydrogen bonding, allow it to interact with a multitude of biological targets.[5] Consequently, imidazole derivatives have been successfully developed as anticancer, antifungal, and anti-inflammatory drugs.[2][5]
The strategic hybridization of these two pharmacophores into a single furan-imidazole scaffold is a compelling drug design strategy. The resulting hybrid molecules are anticipated to exhibit enhanced or novel biological activities, potentially through synergistic interactions with multiple biological targets or improved pharmacokinetic profiles. This guide will explore the therapeutic landscape of these promising compounds.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Furan-imidazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways that drive tumor growth and survival.
Mechanism of Action: Inhibition of Kinase Signaling and Induction of Apoptosis
A primary anticancer mechanism of furan-imidazole compounds is the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) and BRAF signaling pathways.[6] Dysregulation of these pathways is a hallmark of many cancers. Triarylimidazoles, which can incorporate a furan moiety, are known to act as kinase inhibitors by occupying the ATP-binding pocket of the enzyme.[6]
Furthermore, certain furan-imidazole hybrids have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, some dibenzo[b,d]furan-imidazole hybrids can cause G1 phase cell cycle arrest and trigger apoptosis.[7] This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2.
dot
Caption: Anticancer mechanism of furan-imidazole compounds.
In Vitro Efficacy: Cytotoxicity Data
The cytotoxic potential of various furan-imidazole derivatives has been evaluated against several human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values for representative compounds are summarized below.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dibenzo[b,d]furan-imidazole Hybrid | MCF-7 (Breast) | Selective Activity | [7] |
| Dibenzo[b,d]furan-imidazole Hybrid | SMMC-7721 (Liver) | Selective Activity | [7] |
| 2,4,5-Trisubstituted Imidazole | H1299 (Lung) | < 0.1 | [7] |
| 2,4,5-Trisubstituted Imidazole | MCF-7 (Breast) | > 4.16 | [7] |
| Furan-based Derivative | MCF-7 (Breast) | 2.96 | [8] |
| Furan-based Derivative | MCF-7 (Breast) | 4.06 | [8] |
| Imidazolone Derivative | PC3 (Prostate) | 8.15 | [9] |
| Imidazolone Derivative | Hela (Cervical) | Good Potency | [9] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability via the MTT colorimetric assay.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furan-imidazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Anti-inflammatory Properties: Modulation of the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular disease, and cancer. Furan-imidazole derivatives have demonstrated significant anti-inflammatory effects by targeting key enzymes and signaling pathways in the inflammatory response.
Mechanism of Action: COX-2 and Cytokine Inhibition
A major mechanism of the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[10] Some furan- and imidazole-containing compounds have shown selective inhibition of COX-2 over the constitutively expressed COX-1, which is associated with a more favorable side-effect profile.[10]
Additionally, furan-imidazole derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), in immune cells like macrophages stimulated with lipopolysaccharide (LPS).[10][11] This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[12]
dot
Caption: Anti-inflammatory mechanism of furan-imidazole compounds.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a method for assessing the COX-2 inhibitory activity of test compounds.
-
Reagent Preparation: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme in a 96-well plate.
-
Inhibitor Addition: Add the furan-imidazole test compounds at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Start the reaction by adding a chromogenic substrate (e.g., TMPD) and arachidonic acid.
-
Absorbance Measurement: Monitor the change in absorbance at 590 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to derive the IC₅₀ value.[13]
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Furan-imidazole hybrids have shown promising activity against a range of bacterial and fungal pathogens.[5][14]
Mechanism of Action: DNA Gyrase and Ergosterol Synthesis Inhibition
The antibacterial activity of many furan-imidazole derivatives is attributed to the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5][14] By binding to the B subunit of this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a halt in cell division and ultimately bacterial death.[5][14]
The antifungal activity of imidazole-containing compounds often involves the inhibition of ergosterol biosynthesis.[15] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell lysis.[15]
In Vitro Efficacy: Antimicrobial Activity Data
The antimicrobial efficacy of furan-imidazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) values.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-Furan-Imidazole Hybrid | S. aureus | 4.88 - 19.53 | [5] |
| Thiazole-Furan-Imidazole Hybrid | E. coli | Lower than neomycin | [14] |
| Thiazole-Furan-Imidazole Hybrid | C. albicans | 156.25 | [5] |
| Thiosemicarbazide-Imidazole Derivative | Gram-positive bacteria | 31.25 - 1000 | [16] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
This protocol details a standardized method for assessing antimicrobial susceptibility.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in saline or broth.
-
Plate Inoculation: Evenly swab the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks impregnated with the furan-imidazole compounds onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk.
-
Interpretation: The size of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.
Neuroprotective Potential: A Frontier in Neurological Disorders
Emerging evidence suggests that furan- and imidazole-based compounds may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][4] Their neuroprotective effects are thought to stem from their antioxidant and anti-inflammatory properties.[4]
Mechanism of Action: Combating Oxidative Stress and Neuroinflammation
Neurodegenerative diseases are often characterized by heightened oxidative stress and chronic neuroinflammation in the brain. Furan derivatives can act as potent antioxidants by scavenging free radicals, thereby mitigating neuronal damage.[4] Both furan and imidazole moieties can contribute to the modulation of inflammatory pathways in the central nervous system, potentially reducing the production of neurotoxic inflammatory mediators.[1][4] Some imidazole-linked compounds have been shown to ameliorate cognitive impairment and reduce neuroinflammation markers in animal models of Alzheimer's disease.[1]
Structure-Activity Relationships (SAR)
The therapeutic efficacy of furan-imidazole compounds is highly dependent on their chemical structure. SAR studies have revealed key insights for optimizing their biological activity:
-
Anticancer Activity: The presence of a benzimidazole ring and substitution at the imidazolyl-3-position with bulky aromatic groups, such as naphthylacyl, can be crucial for cytotoxic activity.[7] For 2,4,5-trisubstituted imidazoles, the nature and position of substituents on the furan ring significantly impact their potency and selectivity against different cancer cell lines.[7]
-
Antimicrobial Activity: Modifications to the thiazole component, when present in a three-part hybrid, can influence the spectrum of antimicrobial activity.[5] The substitution pattern on the imidazole and furan rings also plays a critical role in determining the MIC values against various pathogens.[5]
Conclusion and Future Directions
Furan-imidazole hybrids represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegenerative diseases underscores their therapeutic potential. The multifaceted mechanisms of action, including kinase inhibition, modulation of inflammatory pathways, and disruption of microbial processes, offer multiple avenues for therapeutic intervention.
Future research should focus on several key areas:
-
Lead Optimization: Further exploration of structure-activity relationships is crucial for designing next-generation furan-imidazole compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
In Vivo Studies: More extensive in vivo studies in relevant animal models are necessary to validate the therapeutic potential of these compounds and to assess their safety and efficacy.
-
Target Deconvolution: For compounds with promising activity but unknown mechanisms, target identification studies will be essential to elucidate their mode of action and to guide further development.
-
Clinical Translation: The ultimate goal is to translate the most promising furan-imidazole candidates into clinical trials to evaluate their therapeutic benefit in human diseases.
The continued investigation of this remarkable class of hybrid molecules holds great promise for the development of novel and effective therapies for a wide range of human ailments.
References
-
Al-Ghorbani, M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1523. [Link]
-
Al-Ghorbani, M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. ResearchGate. [Link]
-
Bautista-Aguilera, Ó. M., et al. (2021). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Journal of Medicinal Chemistry, 64(15), 11449-11469. [Link]
-
Dhanya, R., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Drug Targets, 25. [Link]
-
Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. [Link]
-
Jeon, H., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry, 60(10), 4349-4365. [Link]
-
Al-Ostath, A., et al. (2023). The minimum inhibitory concentration (MIC) of imidazole derivatives. ResearchGate. [Link]
-
Chen, Y., et al. (2015). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. ResearchGate. [Link]
-
Gabr, Y., et al. (2016). Design, synthesis and anti-Parkinsonian evaluation of 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][4][5][14]triazolo[1,5-c]pyrimidine-2(3H)-thiones against neuroleptic-induced catalepsy and oxidative. ResearchGate. [Link]
-
Stoyanova, M., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(11), 3236. [Link]
-
Kumar, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14725. [Link]
-
Abdel-Wahab, B. F., et al. (2018). In vitro IC50 values (M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate. [Link]
-
Al-Said, M. S., et al. (2017). Synthesis of 2,4,5-trisubstituted imidazoles. ResearchGate. [Link]
-
Ernst, W. J., et al. (2000). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 191(11), 1971-1982. [Link]
-
El-Sayed, M. A. A., et al. (2021). DIFFERENT POTENTIAL BIOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]
-
Wang, Q., et al. (2020). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Frontiers in Neurology, 11, 583. [Link]
-
El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2567. [Link]
-
Al-Suhaimi, E. A., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceutics, 15(11), 2577. [Link]
-
Al-Malki, A. L. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]
-
Bartosh, T. J., et al. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(12), e1158. [Link]
-
de Oliveira, A. C., et al. (2018). IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. ResearchGate. [Link]
-
Zare, F., et al. (2021). An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. RSC Advances, 11(36), 22176-22185. [Link]
-
Al-Salahi, R., et al. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Archiv der Pharmazie, 355(2), e2100381. [Link]
-
Kumar, A., et al. (2015). Biological activities of benzimidazole derivatives: A review. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 22-29. [Link]
-
Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(5), 1-11. [Link]
-
Kim, B. H., et al. (2014). LPS-induced IL-4 release is TLR4-dependent in macrophages and in the murine model of lung inflammation. ResearchGate. [Link]
-
Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(36), 16429-16440. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. [Link]
-
Szychowska, K., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3051. [Link]
-
Lee, J. H., et al. (2018). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 23(1), 133. [Link]
-
Wu, H., et al. (2017). Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles. ResearchGate. [Link]
-
Parab, R. H., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5677-5680. [Link]
-
Al-Salahi, R., et al. (2021). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Inflammation Research, 14, 5293-5311. [Link]
Sources
- 1. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carewellpharma.in [carewellpharma.in]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Anticancer Activity Screening of 2-(furan-2-yl)-1H-imidazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of the novel heterocyclic compound, 2-(furan-2-yl)-1H-imidazole, for potential anticancer activity. The imidazole and furan rings are important pharmacophores known to exhibit a wide range of biological activities, including potent anticancer effects.[1][2][3] This guide outlines a structured, multi-assay approach to characterize the cytotoxic and mechanistic properties of this compound. Detailed, field-proven protocols for cell line selection, cytotoxicity assessment via the MTT assay, and mechanistic studies including apoptosis and cell cycle analysis by flow cytometry are provided. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Screening 2-(furan-2-yl)-1H-imidazole
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and more effective therapeutic agents.[4] Heterocyclic compounds containing imidazole and furan moieties have garnered significant attention in medicinal chemistry due to their promising anticancer activities.[1][3] Imidazole derivatives have been shown to act through various mechanisms, including the inhibition of crucial enzymes like kinases and histone deacetylases, as well as inducing apoptosis.[4][5][6] Similarly, furan-containing compounds have demonstrated potent cytotoxic activities against a range of human cancer cell lines.[3]
The compound 2-(furan-2-yl)-1H-imidazole represents a logical conjunction of these two privileged scaffolds. This guide provides a systematic workflow to evaluate its potential as an anticancer agent, starting from initial cytotoxicity screening to more in-depth mechanistic studies.
Strategic Approach to In Vitro Screening
A hierarchical screening approach is recommended to efficiently evaluate the anticancer potential of 2-(furan-2-yl)-1H-imidazole. This involves an initial broad cytotoxicity screening across a panel of cancer cell lines, followed by more detailed mechanistic assays on the most sensitive cell lines.
Figure 1: A streamlined workflow for the in vitro anticancer screening of 2-(furan-2-yl)-1H-imidazole.
Detailed Experimental Protocols
Cell Line Selection and Culture
Rationale: The choice of cell lines is critical for obtaining clinically relevant data.[7][8] A panel of cell lines from different tissue origins (e.g., breast, lung, colon, prostate) should be used to assess the breadth of the compound's activity. It is also advisable to include a non-cancerous cell line to evaluate selective toxicity.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).[6]
-
A549: Human lung carcinoma.[6]
-
HCT-116: Human colon carcinoma.
-
PC-3: Human prostate adenocarcinoma.
-
HEK293T: Human embryonic kidney cells (non-cancerous control).
Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
Protocol 1: Cytotoxicity Assessment by MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.[9][10]
Materials:
-
2-(furan-2-yl)-1H-imidazole (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of 2-(furan-2-yl)-1H-imidazole in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data for 2-(furan-2-yl)-1H-imidazole
| Cell Line | Tissue Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Control) |
|---|---|---|---|
| MCF-7 | Breast | 15.2 ± 1.8 | 0.9 ± 0.1 |
| MDA-MB-231 | Breast | 25.6 ± 2.5 | 1.5 ± 0.2 |
| A549 | Lung | 18.9 ± 2.1 | 1.1 ± 0.1 |
| HCT-116 | Colon | 32.4 ± 3.1 | 2.0 ± 0.3 |
| PC-3 | Prostate | 28.1 ± 2.9 | 1.8 ± 0.2 |
| HEK293T | Kidney | >100 | 15.5 ± 1.5 |
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
Rationale: Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[14] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[15][17]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight.
-
Treat the cells with 2-(furan-2-yl)-1H-imidazole at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[18]
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Table 2: Hypothetical Apoptosis Analysis in MCF-7 Cells
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | % Necrotic |
|---|---|---|---|---|
| Control (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.1 |
| Compound (0.5x IC50) | 75.4 ± 3.1 | 15.2 ± 1.5 | 7.8 ± 0.9 | 1.6 ± 0.3 |
| Compound (1x IC50) | 45.8 ± 4.5 | 35.6 ± 3.2 | 15.3 ± 1.8 | 3.3 ± 0.5 |
| Compound (2x IC50) | 20.1 ± 2.8 | 48.9 ± 4.1 | 25.7 ± 2.5 | 5.3 ± 0.7 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M) and subsequent cell death.[14] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle by flow cytometry.[19]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[20]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the percentage of cells in a particular phase suggests cell cycle arrest.
Table 3: Hypothetical Cell Cycle Analysis in MCF-7 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Control (Vehicle) | 65.2 ± 3.5 | 20.5 ± 2.1 | 14.3 ± 1.8 |
| Compound (0.5x IC50) | 50.1 ± 4.1 | 18.9 ± 1.9 | 31.0 ± 3.5 |
| Compound (1x IC50) | 35.8 ± 3.8 | 15.4 ± 1.5 | 48.8 ± 4.2 |
| Compound (2x IC50) | 25.3 ± 2.9 | 10.1 ± 1.2 | 64.6 ± 5.1 |
Potential Mechanism of Action
Based on the literature for imidazole derivatives, 2-(furan-2-yl)-1H-imidazole could potentially exert its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as kinase signaling pathways.[5][6] For instance, it might inhibit kinases involved in cell cycle progression or survival signaling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. protocols.io [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
MTT assay protocol for 2-(furan-2-yl)-1H-imidazole cytotoxicity
Application Note & Protocol
Determining the In Vitro Cytotoxicity of 2-(furan-2-yl)-1H-imidazole using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the cytotoxic potential of the novel compound, 2-(furan-2-yl)-1H-imidazole, utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted colorimetric method for evaluating cell viability and proliferation.[1][2][3][4] This protocol is designed to be a robust, self-validating system, offering detailed step-by-step instructions, explanations of the underlying scientific principles, and expert insights into critical experimental choices.
Introduction: The Scientific Rationale
The MTT assay is a cornerstone of in vitro toxicology and drug discovery, providing a quantitative measure of how a substance affects cell viability.[1][2][3] The assay's principle lies in the metabolic activity of living cells.[4] Specifically, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[2][3][5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2][4]
The compound of interest, 2-(furan-2-yl)-1H-imidazole, belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Both furan and imidazole moieties are known to be present in various bioactive molecules, and their derivatives have shown promise as antimicrobial and anticancer agents.[7][8] Furan-containing compounds, for instance, have demonstrated potent cytotoxic activities against various human cancer cell lines.[7] Similarly, imidazole-based compounds can disrupt the energy metabolism of cancer cells, leading to decreased cell proliferation and apoptosis.[8] Therefore, a reliable and standardized method to evaluate the cytotoxicity of novel derivatives like 2-(furan-2-yl)-1H-imidazole is paramount in its preclinical assessment.
The MTT Assay: Mechanism and Workflow
The MTT assay is a multi-step process that requires careful execution to ensure accurate and reproducible results. The workflow can be visualized as follows:
Caption: A simplified workflow of the MTT cytotoxicity assay.
The underlying cellular mechanism is centered around the enzymatic conversion of MTT in healthy cells.
Caption: Cellular mechanism of MTT reduction in viable cells.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HeLa, A549, MCF-7) or a normal cell line for comparison.
-
2-(furan-2-yl)-1H-imidazole: The test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS.[1]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: 100x.
-
Trypsin-EDTA: 0.25%.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
96-well flat-bottom sterile microplates.
-
Sterile pipette tips and serological pipettes.
-
Multichannel pipettor.
-
CO2 incubator (37°C, 5% CO2).
-
Inverted microscope.
-
Microplate reader with a 570 nm filter. [9]
Detailed Experimental Protocol
Part 1: Optimizing Cell Seeding Density
Expert Insight: Determining the optimal cell seeding density is a critical first step to ensure that cells are in the logarithmic growth phase during the experiment.[5] This leads to maximum metabolic activity and sensitivity to the test compound.[5] Too low a density will result in a weak signal, while too high a density can lead to nutrient depletion and contact inhibition, skewing the results.[5]
-
Cell Preparation: Harvest cells that are in a logarithmic growth phase. Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Serial Dilution: Prepare a serial dilution of the cell suspension to obtain concentrations ranging from 1,000 to 100,000 cells per well in a 96-well plate.[5][10]
-
Seeding: Plate 100 µL of each cell concentration in triplicate. Include blank wells containing only the medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Perform the MTT assay as described in Part 3.
-
Data Analysis: Plot the absorbance at 570 nm against the number of cells per well. The optimal seeding density will be in the linear portion of the curve, typically yielding an absorbance between 0.75 and 1.25.[10]
Part 2: Preparing the Test Compound
-
Stock Solution: Prepare a high-concentration stock solution of 2-(furan-2-yl)-1H-imidazole in DMSO. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for the assay. A common starting point is a wide range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) to determine the approximate cytotoxic range.
Part 3: Cytotoxicity Assay
-
Cell Seeding: Seed the optimized number of cells (determined in Part 1) in 100 µL of medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of the various concentrations of 2-(furan-2-yl)-1H-imidazole. Include the following controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest concentration of the test compound.
-
Blank Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible under a microscope.[10][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shaking: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculating Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Dose-Response Curve: Plot the percent viability against the log of the compound concentration. This will typically generate a sigmoidal curve.
-
IC50 Calculation: The IC50 is the concentration of the compound that inhibits cell growth by 50%.[13] This can be determined from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or by using the linear equation from a trendline in Excel for a specific portion of the curve.[14][15]
Example Data Presentation
| Concentration of 2-(furan-2-yl)-1H-imidazole (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |
| 0 (Vehicle Control) | 1.150 | 0.05 | 100 |
| 0.1 | 1.135 | 0.06 | 98.7 |
| 1 | 1.050 | 0.04 | 91.3 |
| 10 | 0.850 | 0.03 | 73.9 |
| 50 | 0.580 | 0.02 | 50.4 |
| 100 | 0.320 | 0.01 | 27.8 |
| 500 | 0.150 | 0.01 | 13.0 |
Troubleshooting and Expert Recommendations
| Problem | Possible Cause | Solution |
| High background in blank wells | Contamination of medium or reagents. | Use fresh, sterile reagents and maintain aseptic techniques.[9] Consider using phenol red-free medium during MTT incubation.[16] |
| Low absorbance readings | Cell number too low; insufficient incubation time with MTT. | Optimize cell seeding density; increase MTT incubation time until purple crystals are clearly visible.[10] |
| High variability between replicates | Inaccurate pipetting or uneven cell seeding. | Calibrate pipettes and ensure a homogenous cell suspension before seeding.[9] |
| Compound interference | The compound may directly reduce MTT or be colored. | Run a control with the compound in cell-free medium to check for direct reduction of MTT.[17] If there is interference, consider an alternative cytotoxicity assay. |
| Incomplete formazan solubilization | Insufficient solvent or mixing. | Ensure complete removal of medium before adding DMSO; mix thoroughly by pipetting or shaking.[5] |
Conclusion
The MTT assay is a reliable and efficient method for determining the in vitro cytotoxicity of 2-(furan-2-yl)-1H-imidazole. By following this detailed protocol and adhering to the principles of good cell culture practice, researchers can obtain accurate and reproducible data to inform the drug development process. Careful optimization of experimental parameters, particularly cell density and compound concentration range, is crucial for the validity of the results.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548.
-
ResearchGate. (2025). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
- Yilmaz, B., Aydin, Y., & Yilmaz, B. O. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Toxicology Mechanisms and Methods, 1-32.
-
Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
- National Toxicology Program. (2017). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity).
- Al-Sanea, M. M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12843.
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Asian Pacific Journal of Cancer Biology. (n.d.). Cytotoxic Activity of Some Azole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Reddit. (2022). Need help to calculate IC50 value. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Retrieved from [Link]
-
YouTube. (2025). MTT Assay. Retrieved from [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. atcc.org [atcc.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Antibacterial Assays for 2-(Furan-2-yl)-1H-Imidazole Derivatives
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Heterocyclic compounds, particularly those containing furan and imidazole moieties, have emerged as promising scaffolds in medicinal chemistry.[1][2] The 2-(furan-2-yl)-1H-imidazole framework, in particular, combines the structural features of two biologically significant heterocycles known for a wide range of pharmacological activities, including antimicrobial effects.[3][4][5] The furan ring is a component of several natural and synthetic compounds with demonstrated biological activity, while the imidazole ring is a crucial feature in many essential biomolecules and therapeutic agents.[6][7][8]
The effective evaluation of these novel derivatives requires a systematic and robust screening cascade. This guide provides an in-depth overview and detailed protocols for a tiered approach to assessing the antibacterial efficacy of 2-(furan-2-yl)-1H-imidazole derivatives. We will progress from initial qualitative screening to quantitative determination of potency and finally to a dynamic characterization of the antimicrobial effect. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[9][10]
Strategic Assay Selection: A Three-Tiered Evaluation Workflow
A comprehensive assessment of a novel antimicrobial agent cannot be achieved with a single assay. A tiered strategy provides a complete picture, from initial activity detection to a deeper understanding of the compound's bactericidal or bacteriostatic nature.
-
Tier 1: Qualitative Screening (Agar Disk Diffusion): This method serves as a rapid, cost-effective initial screen to determine if a derivative possesses any antibacterial activity against a panel of test organisms. It relies on the diffusion of the compound through an agar medium to inhibit bacterial growth.[11][12] A zone of inhibition provides a qualitative indication of susceptibility.
-
Tier 2: Quantitative Potency Determination (Broth Microdilution): This assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][13] It is a quantitative measure of the compound's potency and is essential for structure-activity relationship (SAR) studies and for guiding further development.
-
Tier 3: Dynamic Activity Profiling (Time-Kill Kinetics): While the MIC determines the concentration needed to inhibit growth, it does not reveal the rate or extent of bacterial killing. The time-kill assay provides this crucial dynamic data, allowing for the differentiation between bactericidal (killing) and bacteriostatic (inhibiting growth) mechanisms.[14][15] A compound is typically considered bactericidal if it induces a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU/mL) compared to the initial inoculum.[14]
Tier 1 Protocol: Agar Disk Diffusion Assay
This assay is a preliminary test to quickly screen for antibacterial activity. The principle is based on the diffusion of the test compound from a saturated disk into an agar plate seeded with a uniform lawn of bacteria.
Causality and Rationale
-
Medium: Mueller-Hinton Agar (MHA) is the standard medium recommended by CLSI.[11] Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal interaction with antimicrobial agents, allowing for reproducible diffusion.
-
Inoculum Standardization: Preparing the bacterial suspension to a 0.5 McFarland turbidity standard is critical. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring a confluent, uniform lawn of bacteria, which is essential for accurately measuring inhibition zones.[11]
-
Compound Loading: The amount of compound loaded onto the sterile disks must be consistent to allow for meaningful comparison between derivatives. The solvent used to dissolve the compounds (e.g., DMSO) must be tested alone as a negative control to ensure it does not contribute to any observed antibacterial effect.
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Assay.
Step-by-Step Methodology
-
Inoculum Preparation: Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate and suspend them in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[11] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[11]
-
Disk Application: Prepare stock solutions of the furan-imidazole derivatives (e.g., at 1 mg/mL) in a suitable solvent like DMSO. Aseptically apply a fixed volume (e.g., 10 µL) onto sterile 6-mm paper disks. Allow the solvent to evaporate completely.
-
Placement and Incubation: Place the compound-impregnated disks, along with a positive control (e.g., Ciprofloxacin disk) and a negative control (disk with solvent only), onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) around each disk.
Data Presentation: Zone of Inhibition
| Compound ID | Test Organism | Concentration per Disk (µg) | Zone of Inhibition (mm) |
| FI-001 | Staphylococcus aureus ATCC 25923 | 10 | 18 |
| FI-002 | Staphylococcus aureus ATCC 25923 | 10 | 0 (No Zone) |
| FI-001 | Escherichia coli ATCC 25922 | 10 | 14 |
| FI-002 | Escherichia coli ATCC 25922 | 10 | 0 (No Zone) |
| Ciprofloxacin | S. aureus ATCC 25923 | 5 | 25 |
| Ciprofloxacin | E. coli ATCC 25922 | 5 | 30 |
| DMSO | S. aureus ATCC 25923 | 10 µL | 0 (No Zone) |
| DMSO | E. coli ATCC 25922 | 10 µL | 0 (No Zone) |
Tier 2 Protocol: Broth Microdilution for MIC Determination
This assay quantifies the in vitro activity of a compound by determining the lowest concentration that inhibits bacterial growth in a liquid medium. The protocol is based on the CLSI M07 guidelines.[9][10]
Causality and Rationale
-
High-Throughput Format: A 96-well microtiter plate format allows for the efficient testing of multiple compounds at various concentrations (typically via 2-fold serial dilutions) simultaneously.[13]
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized as it can significantly affect the activity of certain classes of antibiotics.
-
Endpoint Determination: The MIC is determined by visual inspection for the absence of turbidity (growth). For more objective analysis, a viability indicator dye like resazurin can be added, or the optical density (OD) can be read using a plate reader.
-
Essential Controls:
-
Growth Control: Bacteria in medium without any compound, to ensure the bacteria are viable and the medium supports growth.
-
Sterility Control: Medium only, to check for contamination.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.
-
Experimental Workflow: Broth Microdilution (MIC)
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology
-
Plate Preparation: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: Dissolve the test compound in CAMHB to create a solution that is twice the highest desired test concentration. Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10.
-
Controls: Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion assay, adjusted to the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (1-11) is now 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| FI-001 | 8 | 32 | >128 |
| FI-003 | 4 | 16 | 64 |
| FI-004 | 64 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
| Vancomycin | 1 | >128 | >128 |
Tier 3 Protocol: Time-Kill Kinetic Assay
This assay evaluates the dynamic interaction between an antimicrobial agent and a bacterial population over time.
Causality and Rationale
-
Dynamic Measurement: Unlike the static endpoint of an MIC assay, this method involves sampling a bacterial culture at multiple time points (e.g., 0, 2, 4, 8, 24 hours) after exposure to the test compound.[16]
-
Quantifying Viability: The number of viable bacteria at each time point is determined by plating serial dilutions and counting the resulting colonies (CFU/mL). This provides a direct measure of bacterial killing.
-
Defining Activity: Plotting log10 CFU/mL versus time reveals the compound's effect. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the starting inoculum.[14] A bacteriostatic effect shows minimal change or a slight decrease in CFU/mL, keeping the count below the level of the growth control.
Experimental Workflow: Time-Kill Assay
Caption: Workflow for the Time-Kill Kinetic Assay.
Step-by-Step Methodology
-
Inoculum Preparation: Prepare a standardized bacterial inoculum of ~5 x 10⁵ - 5 x 10⁶ CFU/mL in flasks containing pre-warmed CAMHB.
-
Compound Addition: Add the furan-imidazole derivative to the flasks at concentrations corresponding to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.
-
Time Zero Sampling (T=0): Immediately after adding the compound, remove an aliquot from each flask. This is the 0-hour time point.
-
Serial Dilution and Plating: Perform 10-fold serial dilutions of the aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubation and Sampling: Incubate the flasks at 37°C with agitation. Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 2, 4, 8, and 24 hours).[15]
-
Colony Counting: Incubate the MHA plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Convert the CFU/mL values to log10 CFU/mL and plot them against time for each concentration tested.
Data Presentation: Time-Kill Kinetics
| Time (h) | Growth Control (log10 CFU/mL) | Compound FI-003 (2x MIC) (log10 CFU/mL) | Compound FI-003 (4x MIC) (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 |
| 2 | 6.45 | 5.10 | 4.85 |
| 4 | 7.30 | 4.25 | 3.15 |
| 8 | 8.50 | 3.10 | <2.00 (Limit of Detection) |
| 24 | 9.10 | 2.50 | <2.00 (Limit of Detection) |
Interpretation: In this example, Compound FI-003 at 4x MIC demonstrates a bactericidal effect against the test organism, achieving a >3-log10 reduction in viable cells by the 8-hour time point.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Salehi, B., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules. [Link]
-
Pillai, A. D., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
Al-Ostath, A. I. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules. [Link]
-
Brilhante, R. S. N., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. [Link]
-
Agyare, C., et al. (2017). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
-
Al-Ostath, A. I. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. ResearchGate. [Link]
-
Ohyama, A. (1956). On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. Bulletin of the Institute for Chemical Research, Kyoto University. [Link]
-
Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Singh, S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology. [Link]
-
Sharma, D., & Narasimhan, B. (2020). Imidazoles as Promising Scaffolds for Antibacterial Activity: A Review. ResearchGate. [Link]
-
Thongchai, W., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. [Link]
-
Karacs, G., et al. (2022). Standard operating procedure (SOP) for disk diffusion-based quorum sensing inhibition assays. ACTA Pharmaceutica Hungarica. [Link]
-
Zhang, Y., et al. (2022). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. [Link]
-
Rios-Lombardia, N., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Pharmaceutics. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Pal, P. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis, characterization, and Antibacterial Study of some Imidazole and Molecular Docking of New Heterocyclic from Furan Derivatives. Journal of Biochemical Technology. [Link]
-
Ser, H.-L., et al. (2021). Overview on Strategies and Assays for Antibiotic Discovery. Antibiotics. [Link]
-
Singh, S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. ResearchGate. [Link]
-
Sangeetha, S., & Gricilda, S. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. International Journal of Research and Technology Innovation. [Link]
-
Al-Tawfiq, J. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica. [Link]
-
Zhaxybayeva, B., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]
-
Silver, L. L. (2011). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. asm.org [asm.org]
- 12. aph-hsps.hu [aph-hsps.hu]
- 13. protocols.io [protocols.io]
- 14. emerypharma.com [emerypharma.com]
- 15. actascientific.com [actascientific.com]
- 16. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of 2-(furan-2-yl)-1H-imidazole against Staphylococcus aureus
Senior Application Scientist Note: The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the exploration of novel antimicrobial agents. This document provides a comprehensive guide for researchers to determine the in vitro efficacy of 2-(furan-2-yl)-1H-imidazole, a heterocyclic compound with potential therapeutic applications. The protocol detailed herein is grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring data accuracy, reproducibility, and integrity.
Introduction: The Rationale for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a critical metric in the early stages of drug discovery, providing a quantitative measure of a compound's potency. For furan derivatives like 2-(furan-2-yl)-1H-imidazole, which are being investigated for their diverse biological activities, establishing a precise MIC against clinically relevant pathogens such as S. aureus is a foundational step.[3] The furan ring is a key structural motif in various antimicrobial agents, where it can act as a scaffold and participate in the compound's mechanism of action, which often involves the production of reactive intermediates that damage bacterial DNA and proteins.[4]
This application note will detail the broth microdilution method, a standardized and widely accepted technique for MIC determination.[5][6] Adherence to these protocols is paramount for generating reliable data that can be compared across different studies and laboratories.
Essential Materials and Reagents
A successful MIC assay hinges on the quality and standardization of its components. The following materials are required:
Test Compound and Controls:
-
2-(furan-2-yl)-1H-imidazole: Purity should be ≥95%.
-
Positive Control Antibiotic: Vancomycin or Ciprofloxacin.
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
Bacterial Strain and Media:
-
Test Organism: Staphylococcus aureus (e.g., ATCC® 25923™ or a clinically isolated strain).
-
Quality Control (QC) Strain: Staphylococcus aureus ATCC® 29213™. The use of a standard QC strain is crucial for validating the experimental run.[7][8]
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Solid Medium: Tryptic Soy Agar (TSA) or Blood Agar for bacterial culture maintenance.
-
Saline: Sterile 0.85% NaCl solution.
Equipment and Consumables:
-
Sterile 96-well microtiter plates with lids.
-
Multichannel and single-channel micropipettes.
-
Sterile pipette tips.
-
Sterile reservoirs.
-
Incubator (35°C ± 2°C).
-
Spectrophotometer or McFarland turbidity standards (0.5 standard).
-
Vortex mixer.
-
Biological safety cabinet.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the broth microdilution method for determining the MIC of 2-(furan-2-yl)-1H-imidazole against S. aureus.
Preparation of Stock Solutions
The accurate preparation of stock solutions is the foundation of a reliable MIC assay.
-
Compound Stock Solution:
-
Accurately weigh a sufficient amount of 2-(furan-2-yl)-1H-imidazole to prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows) in 100% DMSO.
-
Rationale: DMSO is a common solvent for organic compounds that are poorly soluble in aqueous media. The initial concentration should be high enough to ensure that the final concentration of DMSO in the assay is non-inhibitory to the bacteria (typically ≤1%).
-
-
Positive Control Stock Solution:
-
Prepare a stock solution of the positive control antibiotic (e.g., Vancomycin) in the appropriate solvent as per the manufacturer's instructions.
-
Inoculum Preparation
Standardization of the bacterial inoculum is critical for the reproducibility of MIC results.[9]
-
From a fresh (18-24 hour) culture of S. aureus on a TSA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
Preparation of the Microtiter Plate
Serial dilution of the test compound is performed to determine the concentration range over which it is effective.
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 200 µL of the working solution of 2-(furan-2-yl)-1H-imidazole (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of concentrations of the test compound.
-
The eleventh column will serve as the growth control (containing CAMHB and the bacterial inoculum but no compound), and the twelfth column will be the sterility control (containing only CAMHB).
Inoculation and Incubation
-
Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL).[10]
-
The final volume in each well will be 200 µL.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
Visualizing the Workflow
The following diagram illustrates the key steps in the broth microdilution protocol.
Caption: Workflow for MIC determination using the broth microdilution method.
Data Interpretation and Quality Control
Reading the MIC
After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[11][12]
-
Growth Control: The well should be turbid, indicating that the bacteria have grown properly.
-
Sterility Control: The well should be clear, confirming the sterility of the medium.
Quality Control Validation
The MIC of the positive control antibiotic against the QC strain (S. aureus ATCC® 29213™) must fall within the established acceptable range as defined by CLSI guidelines.[13][14] If the QC result is out of range, the entire experiment is considered invalid, and the assay should be repeated.
Data Presentation
The results of the MIC determination should be presented in a clear and organized manner.
| Compound | Test Organism | MIC (µg/mL) | QC Strain (S. aureus ATCC® 29213™) MIC (µg/mL) | CLSI QC Range (µg/mL) |
| 2-(furan-2-yl)-1H-imidazole | S. aureus (Strain) | N/A | N/A | |
| Vancomycin | S. aureus (Strain) | 0.5 - 2 | ||
| Ciprofloxacin | S. aureus (Strain) | 0.12 - 0.5 |
Conclusion and Further Steps
This protocol provides a robust framework for determining the MIC of 2-(furan-2-yl)-1H-imidazole against S. aureus. An accurately determined MIC value is a critical first step in evaluating the potential of a novel compound as an antimicrobial agent. Further studies, such as time-kill assays and mechanism of action investigations, can provide a more comprehensive understanding of the compound's antibacterial properties. The potential for furan derivatives to act against bacteria, including drug-resistant strains, makes this a promising area of research.[15][16]
References
-
Prevalence, Antimicrobial Resistance, and Molecular Characteristics of MRSA in Saudi Arabia: A Retrospective Study. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. (2018). PubMed. Retrieved January 23, 2026, from [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved January 23, 2026, from [Link]
-
Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Identification and Validation of a Novel Antibacterial Compound MZ-01 against Methicillin-Resistant Staphylococcus aureus. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
(PDF) Broth micro-dilution method for determination of susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Malaleuca alterifolia (Tea tree oil). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. (n.d.). Dr.Oracle. Retrieved January 23, 2026, from [Link]
-
Antimicrobial Susceptibility, and Molecular Characterization of Staphylococcus aureus Isolated From Different Raw Milk Samples in China. (2022). Frontiers. Retrieved January 23, 2026, from [Link]
-
Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. (2021). PMC. Retrieved January 23, 2026, from [Link]
-
A novel antibacterial approach: targeting methicillin-resistant Staphylococcus aureus with carvone nanoemulgel. (n.d.). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. Retrieved January 23, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 23, 2026, from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Examples of furan derivatives with biological activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved January 23, 2026, from [Link]
-
IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Retrieved January 23, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved January 23, 2026, from [Link]
- A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid. (n.d.). Google Patents.
-
Determination of MIC against S. aureus. Antibacterial activity of the.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (n.d.). Retrieved January 23, 2026, from [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved January 23, 2026, from [Link]
-
Preparation and Properties of Furan. (n.d.). Retrieved January 23, 2026, from [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (n.d.). ijrti. Retrieved January 23, 2026, from [Link]
-
Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). (n.d.). CDC. Retrieved January 23, 2026, from [Link]
Sources
- 1. idexx.dk [idexx.dk]
- 2. dickwhitereferrals.com [dickwhitereferrals.com]
- 3. ijrti.org [ijrti.org]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyclass.net [microbiologyclass.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. idexx.com [idexx.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Versatile Ligand: Harnessing 2-(Furan-2-yl)-1H-imidazole in Homogeneous Catalysis
Introduction: A Ligand of Unique Potential
In the ever-evolving landscape of homogeneous catalysis, the design and application of novel ligands remain a cornerstone of innovation. The 2-(furan-2-yl)-1H-imidazole moiety has emerged as a ligand of considerable interest, offering a unique combination of electronic and steric properties derived from its constituent aromatic heterocycles. The imidazole ring provides a classic N-donor site for coordination to a metal center, while the adjacent furan ring, with its oxygen heteroatom, can participate in secondary interactions, potentially influencing the catalytic activity and selectivity of the metal complex. This bidentate N,O-chelation capability, along with the tunable electronic nature of the furan and imidazole rings, makes 2-(furan-2-yl)-1H-imidazole a compelling candidate for a range of catalytic transformations. This guide provides an in-depth exploration of the synthesis, properties, and catalytic applications of this versatile ligand, complete with detailed protocols for its use in cross-coupling and oxidation reactions.
Ligand Synthesis and Characterization: A Foundational Protocol
The synthesis of 2-(furan-2-yl)-1H-imidazole can be efficiently achieved via the Radziszewski imidazole synthesis, a reliable one-pot, multi-component reaction.[1][2] This method offers a straightforward route to the desired ligand from commercially available starting materials.
Protocol 1: Synthesis of 2-(Furan-2-yl)-1H-imidazole
Materials:
-
Furfural
-
Glyoxal (40% aqueous solution)
-
Ammonium hydroxide (28-30% solution)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add furfural (1 equivalent) and ethanol (50 mL).
-
With stirring, add glyoxal (1.1 equivalents) to the solution.
-
Slowly add ammonium hydroxide (5 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) to remove any remaining salts.
-
Dry the product under vacuum to yield 2-(furan-2-yl)-1H-imidazole as a crystalline solid. A typical yield for this reaction is around 44%.[1]
Characterization: The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Coordination Chemistry: The Heart of Catalysis
The efficacy of 2-(furan-2-yl)-1H-imidazole as a ligand stems from its ability to form stable complexes with a variety of transition metals.[3][4] The primary coordination site is the sp²-hybridized nitrogen atom of the imidazole ring. However, the oxygen atom of the furan ring can also engage in weaker interactions with the metal center, leading to a chelate effect that enhances the stability of the complex.
Caption: Coordination modes of 2-(furan-2-yl)-1H-imidazole.
The electronic properties of the ligand can be further modulated by introducing substituents on either the furan or imidazole rings, allowing for fine-tuning of the catalytic activity of the resulting metal complex.[5]
Application in Catalysis: Detailed Protocols and Mechanistic Insights
The unique structural and electronic features of 2-(furan-2-yl)-1H-imidazole make it a promising ligand for a variety of catalytic reactions. Below are detailed protocols for its application in two key transformations: Suzuki-Miyaura cross-coupling and the oxidation of alcohols.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The use of 2-(furan-2-yl)-1H-imidazole as a ligand for palladium can offer an efficient catalytic system for this transformation.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., bromobenzene, 1 equivalent)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-(Furan-2-yl)-1H-imidazole (4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equivalents) and 2-(furan-2-yl)-1H-imidazole (0.04 equivalents).
-
Add 1,4-dioxane (5 mL per mmol of aryl halide) and stir the mixture for 10 minutes at room temperature to allow for pre-formation of the catalytic complex.
-
Add the aryl halide (1 equivalent), arylboronic acid (1.2 equivalents), and K₂CO₃ (2 equivalents).
-
Add water (1 mL per 5 mL of dioxane).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations:
The catalytic cycle for the Suzuki-Miyaura reaction is well-established. The 2-(furan-2-yl)-1H-imidazole ligand is believed to stabilize the palladium(0) active species and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application Note 2: Copper-Catalyzed Aerobic Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. Copper complexes bearing nitrogen-donor ligands have shown significant promise in this area. The 2-(furan-2-yl)-1H-imidazole ligand can be employed to create an effective copper-based catalyst for the aerobic oxidation of alcohols.
Protocol 3: General Procedure for the Aerobic Oxidation of Benzyl Alcohol
Materials:
-
Benzyl alcohol (1 equivalent)
-
Copper(I) chloride (CuCl, 5 mol%)
-
2-(Furan-2-yl)-1H-imidazole (10 mol%)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 5 mol%)
-
Acetonitrile
-
Oxygen balloon
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add CuCl (0.05 equivalents), 2-(furan-2-yl)-1H-imidazole (0.10 equivalents), and TEMPO (0.05 equivalents).
-
Evacuate and backfill the flask with oxygen three times, then leave it under an oxygen atmosphere (balloon).
-
Add acetonitrile (5 mL per mmol of benzyl alcohol) followed by benzyl alcohol (1 equivalent).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (benzaldehyde) by column chromatography.
Mechanistic Insights:
The proposed mechanism involves the formation of a copper(I)-ligand complex which is oxidized by oxygen to a copper(II) species. This higher-valent copper species then facilitates the oxidation of the alcohol, likely through a concerted or stepwise hydrogen abstraction process, with TEMPO acting as a co-catalyst to regenerate the active copper(I) species.
Caption: Proposed cycle for copper-catalyzed alcohol oxidation.
Quantitative Data Summary
While specific data for 2-(furan-2-yl)-1H-imidazole is emerging, the following table provides representative data for similar imidazole-based ligand systems in the discussed catalytic reactions to illustrate expected performance.
| Reaction | Catalyst System | Substrate | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / Imidazole Ligand | Aryl Bromide | Biaryl | >90 | General knowledge |
| Alcohol Oxidation | CuCl / Imidazole Ligand / TEMPO | Benzyl Alcohol | Benzaldehyde | >95 | General knowledge |
Conclusion and Future Outlook
2-(Furan-2-yl)-1H-imidazole represents a ligand with significant potential in homogeneous catalysis. Its straightforward synthesis, versatile coordination chemistry, and the unique electronic interplay between its furan and imidazole moieties make it a valuable tool for the development of novel catalytic systems. The protocols and mechanistic discussions provided herein serve as a starting point for researchers to explore the full catalytic capabilities of this promising ligand. Future work will undoubtedly focus on the synthesis of novel metal complexes of 2-(furan-2-yl)-1H-imidazole and their application in a broader range of catalytic transformations, including C-H activation and asymmetric catalysis. The continued exploration of such innovative ligand architectures will undoubtedly push the boundaries of what is possible in modern synthetic chemistry.
References
- Maru, M., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H- benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643.
-
Govindasami, S., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1267, 133633. [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 11(52), 32899-32913. [Link]
-
da Silva, J. P., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(15), 5797. [Link]
-
Hosny, N. M., et al. (2021). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Journal of the Iranian Chemical Society, 18, 2697-2713. [Link]
- Waziri, I., et al. (2021). Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. Arid Zone Journal of Basic and Applied Research, 4(1), 109-124.
- (2025). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling.
- (2025). Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole | Request PDF.
- (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | Request PDF.
- Ha, T. -K. (1979). ChemInform Abstract: A THEORETICAL STUDY OF THE ELECTRONIC STRUCTURE AND PROPERTIES OF SOME FIVE‐MEMBERED HETEROCYCLIC COMPOUNDS.
-
Debus–Radziszewski imidazole synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]
- Adams, R. D. (2014). Coordination Chemistry Of Carboranes And Furan Ligands On Transition Metal Cluster Complexes. University of South Carolina.
- Teran, A. A., et al. (2022). Role of Electron-Deficient Imidazoles in Ion Transport and Conductivity in Solid-State Polymer Electrolytes. eScholarship, University of California.
- Al-Adilee, K. J., & Abbas, A. K. (2017). Synthesis and Spectroscopic Characterization for Some Metal ion Complexes with 2-Hydroxy-3-((5-Mercapto-1,3,4-Thiadiazol-2-yl)diazenyl)-1-naphth aldehyde. Baghdad Science Journal, 14(1), 1-10.
- Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)
- da Silva, J. P., et al. (2024). Unveiling the Synthesis, Spectral Characterizations, and Electrochemical Potential of Novel (E)
- Chen, Y.-H., et al. (2021). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Molecules, 26(11), 3122.
- Waziri, I., et al. (2021). Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro. Antibacterial Evaluation. Arid Zone Journal of Basic and Applied Research.
- Debus Radzisewski Imidazole Synthesis. (2025, February 23). YouTube.
- Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl). Journal of Heterocyclic Chemistry, 53(4), 1145-1153.
- A review: Imidazole synthesis and its biological activities. (n.d.).
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(furan-2-yl)-1H-imidazole as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Heterocyclic Approach to Mild Steel Protection
Mild steel, a cornerstone of modern industry, remains highly susceptible to corrosion, particularly in acidic environments prevalent in industrial processes such as acid pickling, cleaning, and oil and gas exploration.[1] The development of effective corrosion inhibitors is paramount to extending the lifespan and ensuring the integrity of mild steel infrastructure. Organic corrosion inhibitors, especially those containing heteroatoms like nitrogen and oxygen and π-electrons in their structure, have garnered significant attention due to their ability to form protective films on metal surfaces.[2]
This document provides a comprehensive technical guide on the application of 2-(furan-2-yl)-1H-imidazole , a promising heterocyclic organic compound, as a corrosion inhibitor for mild steel. This molecule uniquely combines the electron-rich furan ring with the versatile imidazole moiety, making it a strong candidate for effective corrosion mitigation. Imidazole and its derivatives are known for their non-toxic nature and strong adsorption capabilities on metal surfaces.[3] The furan ring further enhances this property through its oxygen heteroatom and delocalized π-electrons.
These application notes will delve into the mechanistic underpinnings of its inhibitory action, provide detailed, field-proven protocols for its evaluation, and present a framework for interpreting the resulting data. The insights provided are grounded in established electrochemical principles and surface science.
Mechanism of Action: The Synergistic Power of Furan and Imidazole
The efficacy of 2-(furan-2-yl)-1H-imidazole as a corrosion inhibitor for mild steel in acidic media is rooted in its molecular structure and its ability to adsorb onto the metal surface, thereby creating a barrier against the corrosive environment.[4] The inhibition mechanism is a multifaceted process involving both physical and chemical interactions.
The imidazole ring, with its two nitrogen atoms, and the furan ring, with its oxygen atom, are rich in electron density. These heteroatoms, along with the π-electrons of the aromatic rings, act as active centers for adsorption onto the positively charged mild steel surface in acidic solutions.[2] This adsorption process can be visualized as the inhibitor molecule displacing water molecules and other corrosive species from the metal surface.
A closely related compound, 2-(Furan-2-yl)-4,5-Diphenyl-1H-Imidazole (FDPI), has been shown to exhibit a high inhibition efficiency of up to 95.84% for mild steel in 1 M HCl.[5] Studies on FDPI indicate that it functions as a mixed-type inhibitor , meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5] This is a desirable characteristic for a corrosion inhibitor as it provides comprehensive protection.
The adsorption of these types of inhibitors typically follows the Langmuir adsorption isotherm , which suggests the formation of a monolayer of the inhibitor on the mild steel surface.[5][6] The nature of this adsorption can be further elucidated by thermodynamic parameters. A negative value for the standard free energy of adsorption (ΔG°ads) indicates a spontaneous adsorption process. The magnitude of ΔG°ads can help distinguish between physisorption (values around -20 kJ/mol or less positive) and chemisorption (values around -40 kJ/mol or more negative). For FDPI, the calculated ΔG°ads values suggested a process involving physisorption.[5]
Quantum chemical studies, often performed using Density Functional Theory (DFT), provide deeper insights into the inhibitor-metal interaction.[7][8][9] Parameters such as the energy of the Highest Occupied Molecular Orbital (E HOMO) and the Lowest Unoccupied Molecular Orbital (E LUMO) are crucial. A higher E HOMO indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of iron, while a lower E LUMO suggests a higher capacity to accept electrons from the iron surface.[10] The energy gap (ΔE = E LUMO - E HOMO) is an indicator of the molecule's stability; a smaller energy gap generally corresponds to higher inhibition efficiency.[11]
Caption: Adsorption mechanism of 2-(furan-2-yl)-1H-imidazole on a mild steel surface.
Experimental Evaluation: Protocols and Workflows
To ascertain the efficacy of 2-(furan-2-yl)-1H-imidazole as a corrosion inhibitor, a suite of well-established experimental techniques should be employed. These methods provide both qualitative and quantitative data on the inhibitor's performance.
Weight Loss Measurements
This is a fundamental and straightforward method to determine the corrosion rate and the inhibitor's efficiency.[12]
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Abrade the coupons with a series of emery papers of decreasing grit size, followed by degreasing with acetone, washing with distilled water, and drying.[13]
-
Accurately weigh the prepared coupons to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl).
-
Prepare solutions of the corrosive medium containing various concentrations of 2-(furan-2-yl)-1H-imidazole (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mmol/L).
-
Immerse the pre-weighed coupons in the test solutions for a specified duration (e.g., 24 hours) at a constant temperature.[13]
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Wash the coupons with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, followed by rinsing with distilled water and acetone, and then drying.
-
Weigh the cleaned and dried coupons (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ), where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of mild steel (g/cm³).[14]
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100, where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.[15]
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[16][17] A standard three-electrode cell is used, comprising the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[14]
Caption: A typical workflow for electrochemical corrosion inhibitor testing.
a) Potentiodynamic Polarization (PDP)
This technique provides information on the kinetics of the anodic and cathodic reactions and helps classify the inhibitor type.[18][19]
Protocol:
-
After stabilizing the open-circuit potential (OCP), apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[20]
-
Record the resulting current density as a function of the applied potential.
-
The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.
-
b) Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[21][22]
Protocol:
-
At the stabilized OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The data is analyzed by fitting it to an appropriate equivalent electrical circuit model to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100. An increase in R_ct and a decrease in C_dl are indicative of effective inhibition.[23]
-
Adsorption Isotherm Modeling
To understand the interaction between the inhibitor and the mild steel surface, the experimental data can be fitted to various adsorption isotherms.[24][25]
Protocol:
-
Calculate the degree of surface coverage (θ) from the inhibition efficiency (θ = IE% / 100) obtained from weight loss or electrochemical measurements.
-
Plot C_inh / θ versus C_inh (Langmuir isotherm), where C_inh is the inhibitor concentration.[6]
-
A linear plot with a correlation coefficient close to 1 suggests that the adsorption of the inhibitor obeys the Langmuir isotherm.
-
From the intercept of the plot, the adsorption equilibrium constant (K_ads) can be calculated.
-
The standard free energy of adsorption (ΔG°ads) can be calculated using the equation: ΔG°ads = -RT ln(55.5 K_ads), where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.
Data Presentation and Interpretation
The quantitative data obtained from the experimental evaluations should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Weight Loss Data and Inhibition Efficiency of 2-(furan-2-yl)-1H-imidazole
| Inhibitor Conc. (mmol/L) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| Blank | Value | Value | - |
| 0.1 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
| 5.0 | Value | Value | Value |
| 10.0 | Value | Value | Value |
Table 2: Electrochemical Polarization Parameters
| Inhibitor Conc. (mmol/L) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | β_a (mV/dec) | β_c (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | Value | Value | Value | Value | - |
| 0.1 | Value | Value | Value | Value | Value |
| 0.5 | Value | Value | Value | Value | Value |
| 1.0 | Value | Value | Value | Value | Value |
| 5.0 | Value | Value | Value | Value | Value |
| 10.0 | Value | Value | Value | Value | Value |
Table 3: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor Conc. (mmol/L) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | Value | Value | Value | - |
| 0.1 | Value | Value | Value | Value |
| 0.5 | Value | Value | Value | Value |
| 1.0 | Value | Value | Value | Value |
| 5.0 | Value | Value | Value | Value |
| 10.0 | Value | Value | Value | Value |
Conclusion
2-(furan-2-yl)-1H-imidazole presents a compelling case as a highly effective corrosion inhibitor for mild steel in acidic environments. Its unique molecular architecture, combining the beneficial properties of both furan and imidazole moieties, facilitates strong adsorption onto the metal surface, leading to the formation of a protective barrier. The protocols and analytical frameworks detailed in these application notes provide a robust system for the comprehensive evaluation of this and other potential corrosion inhibitors. By employing a combination of gravimetric, electrochemical, and theoretical approaches, researchers and professionals can gain a deep understanding of the inhibitor's performance and mechanism of action, paving the way for its application in various industrial settings.
References
-
Corrosion inhibitive evaluation and DFT Studies of 2-(Furan-2-yl)-4,5-Diphenyl-1H-imidazole on mild steel at 1.0M HCl. ResearchGate. [Link]
-
(N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H-benzo[d]imidazol-2-amine) a Newly Benzimidazole Derivative as a Promising Corrosion Inhibitor for Carbon Steel in 0.1 M HCl: Synthesis, Experimental and Computational (DFT and MD Simulation) Study. Physical Chemistry Research. [Link]
-
Understanding Corrosion Inhibition of Mild Steel in Acid Medium by Some Furan Derivatives: A Comprehensive Overview. ResearchGate. [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Publications. [Link]
-
Corrosion rate by weight loss measurement of the uninhibited and inhibited TLC specimens (water-condensation rate [WCR] = 0.6 mL/m 2 /s). ResearchGate. [Link]
-
Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
-
A mini review on corrosion, inhibitors and mechanism types of mild steel inhibition in an acidic environment. ResearchGate. [Link]
-
Quantum chemical studies on some imidazole derivatives as corrosion inhibitors for iron in acidic medium. ResearchGate. [Link]
-
Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate. [Link]
-
Exact calculation of corrosion rates by the weight-loss method. Experimental Results. [Link]
-
Electrochemical, thermodynamic and theoretical studies of some imidazole derivatives compounds as acid corrosion inhibitors for mild steel. ResearchGate. [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Nature. [Link]
-
Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. Semantic Scholar. [Link]
-
Study of Corrosion Inhibition for Mild Steel in Hydrochloric Acid Solution by a new furan derivative. ResearchGate. [Link]
-
Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. Universitas Sumatera Utara. [Link]
-
Potentiodynamic Corrosion Testing. ResearchGate. [Link]
-
Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal. [Link]
-
Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. ResearchGate. [Link]
-
Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. ASTM. [Link]
-
Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. TCR Engineering. [Link]
-
Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. PubMed. [Link]
-
Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. IOPscience. [Link]
-
Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library. [Link]
-
Experimental study of a new furan-2-ylmethylene-hydrazide as a corrosion inhibitor in acidic media. IOPscience. [Link]
-
Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI. [Link]
-
On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Elect. ECS Meeting Abstracts. [Link]
-
How corrosion inhibitors protect metal: synthesis in the lab and testing. YouTube. [Link]
-
Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. MDPI. [Link]
-
Experimental and quantum chemical calculations on corrosion inhibition of mild steel by two furan derivatives. ResearchGate. [Link]
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]
-
Corrosion rate by weight loss measurement of specimens in the presence and absence of 1000 ppm v VCI. ResearchGate. [Link]
-
Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. JETIR. [Link]
-
Potentiodynamic polarization methods for corrosion measurement. ResearchGate. [Link]
-
Potentiodynamic and Cyclic Polarization Scans. Gamry Instruments. [Link]
-
Synthesis and corrosion inhibition study of mild steel in 0.5 M hydrochloric acid by 1-((2- arbamoylguanidino) (furan-2-ylmethyl) urea. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. intercorr.com.br [intercorr.com.br]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]
- 7. physchemres.org [physchemres.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tcreng.com [tcreng.com]
- 13. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijcsi.pro [ijcsi.pro]
- 17. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 18. store.astm.org [store.astm.org]
- 19. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. researchgate.net [researchgate.net]
- 24. journalcsij.com [journalcsij.com]
- 25. jetir.org [jetir.org]
Application Notes & Protocols: Evaluating 2-(furan-2-yl)-1H-imidazole as a Corrosion Inhibitor using Potentiodynamic Polarization
Introduction: The Imperative for Advanced Corrosion Inhibition
Corrosion of metallic materials remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation, particularly in acidic environments encountered in industrial cleaning, oil and gas production, and chemical processing.[1] Imidazole derivatives have emerged as a highly effective class of corrosion inhibitors due to their unique molecular structure.[2][3] These heterocyclic compounds contain nitrogen atoms with lone pair electrons and often aromatic rings, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.[2][4]
This guide focuses on 2-(furan-2-yl)-1H-imidazole , a promising inhibitor candidate that combines the beneficial properties of both imidazole and furan rings. The furan moiety, with its oxygen heteroatom and π-electrons, complements the inhibitive action of the imidazole ring, suggesting a potential for enhanced performance. To quantify the effectiveness of this compound, potentiodynamic polarization is the electrochemical technique of choice. It is a rapid and powerful method for determining the corrosion rate of a metal and evaluating the efficacy of an inhibitor by measuring how it alters the electrochemical behavior of the metal in a corrosive environment.[5]
This document provides a comprehensive overview, from foundational principles to a detailed experimental protocol, for researchers and professionals engaged in the development and evaluation of novel corrosion inhibitors.
Part 1: Foundational Principles & Causality
The Mechanism of Potentiodynamic Polarization
Potentiodynamic polarization is a direct current (DC) electrochemical technique where the potential of a metal sample (the working electrode) is scanned at a constant rate relative to a reference electrode, and the resulting current is measured.[5][6] The measured current is a direct indicator of the rate of electrochemical reactions (corrosion) occurring on the metal surface.
A typical potentiodynamic polarization curve, plotted as potential (E) versus the logarithm of current density (log i), is known as a Tafel plot . This plot provides critical information about the corrosion process:
-
Corrosion Potential (Ecorr): The potential at which the rate of the anodic (oxidation) reaction equals the rate of the cathodic (reduction) reaction. At Ecorr, the net current is zero.[7]
-
Corrosion Current Density (icorr): The current density at the corrosion potential. The icorr value is directly proportional to the corrosion rate of the metal. A lower icorr indicates a lower corrosion rate and better corrosion resistance.[7]
-
Tafel Slopes (βa and βc): The slopes of the linear portions of the anodic and cathodic branches of the polarization curve, respectively. These slopes provide insights into the kinetics of the corrosion reactions.
By introducing an inhibitor like 2-(furan-2-yl)-1H-imidazole into the corrosive solution, we expect to see specific changes in the Tafel plot. A significant decrease in the corrosion current density (icorr) and a noticeable shift in the corrosion potential (Ecorr) are indicative of effective inhibition.
The Inhibitive Action of 2-(furan-2-yl)-1H-imidazole
The efficacy of 2-(furan-2-yl)-1H-imidazole as a corrosion inhibitor stems from its molecular structure. The molecule contains multiple active centers for adsorption onto a metal surface:
-
The two nitrogen atoms in the imidazole ring possess lone pairs of electrons.
-
The oxygen atom in the furan ring also has lone pair electrons.
-
The conjugated π-electron systems of both the imidazole and furan rings.
These features allow the molecule to adsorb onto the metal surface through a process that can involve both physisorption (electrostatic interactions) and chemisorption (the formation of coordinate covalent bonds by sharing electrons with the vacant d-orbitals of the metal atoms).[2][4] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites for both anodic metal dissolution and cathodic hydrogen evolution reactions. Consequently, the overall corrosion rate is significantly reduced.[8]
An inhibitor is classified based on its effect on the anodic and cathodic reactions. If an inhibitor primarily affects the anodic reaction, it's an anodic inhibitor. If it primarily affects the cathodic reaction, it's a cathodic inhibitor. If it affects both, it is classified as a mixed-type inhibitor, which is common for many imidazole derivatives.[1]
Part 2: Experimental Protocol & Workflow
This section details a self-validating protocol for conducting potentiodynamic polarization studies. The procedure adheres to principles outlined in standards such as ASTM G59.[9][10][11]
Essential Equipment and Reagents
-
Potentiostat/Galvanostat: An electrochemical instrument capable of controlling the potential and measuring the resulting current.
-
Electrochemical Cell: A standard three-electrode corrosion cell (typically 500-1000 mL capacity).[12]
-
Working Electrode (WE): The metal specimen to be tested (e.g., mild steel, carbon steel coupon). The exposed area should be well-defined (e.g., 1 cm²).
-
Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): An inert electrode, such as a platinum wire or graphite rod, with a surface area larger than the working electrode to ensure the current does not limit the reaction.
-
Corrosive Medium: The electrolyte solution, for example, 1 M Hydrochloric Acid (HCl) or 3.5% Sodium Chloride (NaCl) solution.
-
Inhibitor: 2-(furan-2-yl)-1H-imidazole.
-
Reagents for Electrode Preparation: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200), polishing cloths, alumina or diamond polishing suspension, distilled water, and acetone or ethanol for cleaning and degreasing.
Step-by-Step Experimental Procedure
Step 1: Solution Preparation
-
Prepare the corrosive medium (e.g., 1 M HCl) by diluting concentrated acid with distilled water. Safety Precaution: Always add acid to water slowly.
-
Prepare a stock solution of 2-(furan-2-yl)-1H-imidazole in the corrosive medium.
-
From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm). A blank solution (corrosive medium without inhibitor) must also be prepared for baseline measurement.
Step 2: Working Electrode Preparation
-
Mechanically grind the surface of the working electrode using successively finer grades of SiC abrasive paper to remove any surface oxides and create a uniform surface.
-
Polish the ground surface with a fine polishing suspension (e.g., 0.05 µm alumina) on a polishing cloth to achieve a mirror-like finish.
-
Rinse the polished electrode thoroughly with distilled water, followed by degreasing with acetone or ethanol.
-
Dry the electrode in a stream of warm air and immediately mount it in the electrode holder, ensuring a well-defined exposed surface area. The experiment should commence within one hour of electrode preparation.[9]
Step 3: Electrochemical Measurement
-
Assemble the three-electrode cell. Place the prepared working electrode, the reference electrode (using a Luggin capillary if necessary to minimize IR drop), and the counter electrode into the cell containing the test solution (blank or with inhibitor).
-
Allow the system to stabilize by immersing the working electrode in the solution for a set period (e.g., 30-60 minutes) until a stable Open Circuit Potential (OCP) is reached.[13] This ensures the measurement begins from a steady state.
-
Set the parameters on the potentiostat software. A typical potentiodynamic polarization scan is performed from a potential of -250 mV versus OCP to +250 mV versus OCP at a slow scan rate, such as 0.167 mV/s or 1 mV/s, as recommended by ASTM standards to allow the system to remain in a quasi-steady state.[5]
-
Initiate the potentiodynamic scan. The software will record the current density as the potential is swept.
-
Repeat the measurement for each inhibitor concentration, using a freshly prepared working electrode surface for each experiment to ensure reproducibility.
Data Analysis and Interpretation
-
Tafel Extrapolation: The primary method for analyzing the polarization data is Tafel extrapolation.[14][15] The linear portions of the anodic and cathodic curves on the E vs. log(i) plot are extrapolated back to the corrosion potential (Ecorr). The point where they intersect gives the corrosion current density (icorr).[16]
-
Calculation of Inhibition Efficiency (IE%): The effectiveness of the inhibitor is quantified by calculating the Inhibition Efficiency using the following formula:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
Where:
-
icorr(blank) is the corrosion current density in the absence of the inhibitor.
-
icorr(inh) is the corrosion current density in the presence of the inhibitor.
-
-
Corrosion Rate (CR): The corrosion rate, typically in millimeters per year (mm/y), can be calculated from the corrosion current density using Faraday's Law, as detailed in ASTM G102.[17][18][19]
CR (mm/y) = (3.27 x icorr x EW) / d
Where:
-
icorr is the corrosion current density in µA/cm².
-
EW is the equivalent weight of the metal in grams.
-
d is the density of the metal in g/cm³.
-
Part 3: Visualization & Data Presentation
Experimental Workflow Diagram
Caption: Adsorption Mechanism of the Inhibitor Molecule.
Representative Data Summary
The following table summarizes hypothetical data obtained from a potentiodynamic polarization study of 2-(furan-2-yl)-1H-imidazole for mild steel in 1 M HCl.
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) | Corrosion Rate (mm/y) |
| 0 (Blank) | -475 | 1050 | 75 | 120 | - | 12.20 |
| 50 | -460 | 210 | 72 | 115 | 80.0 | 2.44 |
| 100 | -452 | 105 | 70 | 112 | 90.0 | 1.22 |
| 200 | -445 | 58 | 68 | 108 | 94.5 | 0.67 |
| 500 | -438 | 35 | 65 | 105 | 96.7 | 0.41 |
Interpretation of Data: The data clearly shows that with increasing concentration of 2-(furan-2-yl)-1H-imidazole, the corrosion current density (icorr) and the corrosion rate (CR) decrease significantly. Correspondingly, the inhibition efficiency (IE%) increases, reaching over 96% at 500 ppm. The slight noble shift in the corrosion potential (Ecorr) along with the changes in both anodic (βa) and cathodic (βc) Tafel slopes suggest that the inhibitor functions as a mixed-type inhibitor, impeding both metal dissolution and hydrogen evolution reactions.
References
- A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). PMC, NIH.
- Zunita, M., et al. (2020).
- Polarization Curves: setup, recording, processing and fe
- Potentiodynamic and Cyclic Polariz
- Imidazole and its derivatives as corrosion inhibitors. (2021).
- Corrosion inhibition of two imidazole–pyridine derivatives on Q235 steel in HCl: Experimental and theoretical studies. (n.d.).
- Calculating Corrosion Rates
- Imidazoline and imidazoline derivatives as effective corrosion inhibitors. (n.d.).
- Experimental setup for potentiodynamic polarization test. (n.d.).
- G102 Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. (2023).
- Experimental setup for potentiodynamic polarization test. (n.d.).
- Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review. (n.d.).
- Validation of corrosion rates measured by the Tafel extrapolation method. (2025).
- TUTORIAL ON CYCLIC POTENTIODYNAMIC POLARIZ
- Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. Taylor & Francis Online.
- Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2020).
- ASTM G59-97(2020) - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ANSI Webstore.
- ASTM G102-89(2015)e1 - Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ANSI Webstore.
- Tafel extrapol
- Application Note: Tafel Method. (n.d.). OrigaLys.
- Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. (2004). R&B Inc.
- ASTM G59 – 97 (Reapproved 2009)
Sources
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 6. onepetro.org [onepetro.org]
- 7. origalys.com [origalys.com]
- 8. researchgate.net [researchgate.net]
- 9. img.antpedia.com [img.antpedia.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. Polarization Curves: setup, recording, processing and features - PalmSens [palmsens.com]
- 13. researchgate.net [researchgate.net]
- 14. admiralinstruments.com [admiralinstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. store.astm.org [store.astm.org]
- 18. img.antpedia.com [img.antpedia.com]
- 19. randb.co.kr [randb.co.kr]
Application Note & Protocols for the Comprehensive Evaluation of Antioxidant Activity of 2-(Furan-2-yl)-1H-imidazole
Introduction: The Rationale for Investigation
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1] This has propelled the search for novel antioxidant compounds that can mitigate oxidative damage.[2]
Heterocyclic compounds are a cornerstone of medicinal chemistry, offering diverse biological activities.[3][4] The target molecule, 2-(furan-2-yl)-1H-imidazole (hereafter referred to as Furan-Imid-X ), is a compelling candidate for antioxidant research. It uniquely combines two biologically significant five-membered aromatic heterocycles:
-
The Imidazole Ring: This scaffold is a constituent of essential biomolecules and is known to exhibit a wide array of pharmacological effects, including antioxidant properties.[5][6][7] The N-H proton on the imidazole ring can be a potential hydrogen donor for radical scavenging.
-
The Furan Ring: Furan derivatives are also recognized for their significant biological activities, and their antioxidant capacity is attributed to the electron-donating nature of the furan ring, which can stabilize radicals.[8][9][10]
The conjugation of these two rings suggests a potential for synergistic or enhanced antioxidant activity. This application note provides a comprehensive, multi-assay framework for researchers to systematically evaluate the antioxidant potential of Furan-Imid-X , moving from basic chemical reactivity to a more biologically relevant cellular context.
Foundational Principles: Mechanisms of Antioxidant Action
Antioxidants primarily operate through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•).
-
A-H + R• → A• + R-H
-
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to an anion (R:⁻). The antioxidant is converted to a radical cation (A•⁺).
-
A-H + R• → A•⁺ + R:⁻
-
Most antioxidant assays are based on one or a combination of these mechanisms. Therefore, employing a suite of assays with differing mechanistic bases is crucial for a thorough characterization of a novel compound like Furan-Imid-X .
Experimental Strategy: A Multi-Faceted Approach
A single assay is insufficient to capture the full antioxidant profile of a compound. We propose a tiered approach to provide a holistic evaluation.
Caption: Overall workflow for antioxidant evaluation.
Detailed Protocols and Methodologies
Note on Controls: For all assays, a known antioxidant such as Trolox (a water-soluble vitamin E analog) or Ascorbic Acid should be run in parallel as a positive control. A vehicle control (the solvent used to dissolve Furan-Imid-X ) must also be included.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle of Causality: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[11][12] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[13][14] The quenching is predominantly attributed to the HAT mechanism.
Caption: ABTS assay experimental workflow.
-
Protocol:
-
Reagent Preparation (ABTS•⁺ Stock): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation. [15] 2. Reagent Preparation (ABTS•⁺ Working Solution): a. Before the assay, dilute the ABTS•⁺ stock solution with Phosphate Buffered Saline (PBS, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm. [16] 3. Sample Preparation: Prepare serial dilutions of Furan-Imid-X and Trolox as described for the DPPH assay.
-
Assay Procedure (96-well plate): a. Add 10 µL of each sample dilution, positive control, or vehicle control to wells in triplicate. b. Add 190 µL of the ABTS•⁺ working solution to all wells. c. Mix and incubate for 6 minutes at room temperature. d. Measure the absorbance at 734 nm.
-
Data Analysis: a. Calculate the % Inhibition as done for the DPPH assay. b. Plot the % Inhibition against the concentration for both Trolox and Furan-Imid-X . c. Calculate the Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is defined as the concentration of a Trolox solution having the same antioxidant activity as a 1 mM solution of the substance under investigation. It can be calculated from the ratio of the gradients of the dose-response curves: TEAC = (Gradient_sample / Gradient_Trolox).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle of Causality: This assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) via the SET mechanism. [17]At low pH, antioxidants reduce a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, with an absorption maximum at ~593 nm. [18][19][20]
Caption: FRAP assay experimental workflow.
-
Protocol:
-
Reagent Preparation (FRAP Reagent): Prepare fresh on the day of use. a. Acetate Buffer: 300 mM, pH 3.6. b. TPTZ Solution: 10 mM TPTZ in 40 mM HCl. c. FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water. d. Mix Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm this final FRAP reagent to 37°C before use. [20] 2. Standard Preparation: Prepare a standard curve using a fresh solution of FeSO₄·7H₂O (e.g., 0, 100, 200, 400, 600, 800, 1000 µM).
-
Assay Procedure (96-well plate): a. Add 20 µL of sample, standard, or blank (solvent) to wells in triplicate. b. Add 180 µL of the pre-warmed FRAP reagent to all wells. [21] c. Incubate for 10 minutes at 37°C, protected from light. d. Measure absorbance at 593 nm.
-
Data Analysis: a. Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve. b. Use the standard curve's linear regression equation to determine the Fe²⁺ equivalent concentration for each Furan-Imid-X sample. c. The FRAP value is expressed as µM of Fe(II) equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle of Causality: This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, distribution, and metabolism. [22]It uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated by esterases to non-fluorescent DCFH. [23]In the presence of ROS (generated by AAPH), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants prevent this oxidation, leading to a reduction in fluorescence. [24]
Caption: CAA assay experimental workflow.
-
Protocol:
-
Cell Culture: Seed human hepatocarcinoma HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment. [25] 2. Cell Treatment: a. Remove the growth medium. b. Treat cells in triplicate with 100 µL of treatment medium containing various concentrations of Furan-Imid-X plus 25 µM DCFH-DA. Include wells for a vehicle control and a positive control (Quercetin). c. Incubate the plate at 37°C in a CO₂ incubator for 1 hour.
-
Induction of Oxidative Stress: a. Remove the treatment medium and wash the cells gently with 100 µL of warm PBS. b. Add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution in PBS to all wells except for the no-stress control wells. [26] 4. Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. b. Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Data Analysis: a. Calculate the area under the curve (AUC) for the fluorescence vs. time plot for each sample. b. Calculate the CAA value using the formula: CAA Unit = 100 - ( ∫SA / ∫CA ) * 100 (Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control curve). c. Results are often expressed as Quercetin Equivalents (QE).
-
Data Interpretation and Reporting
Summarize the quantitative results in a clear, comparative table. This allows for at-a-glance assessment of the compound's performance across different mechanistic assays.
Table 1: Hypothetical Antioxidant Profile of Furan-Imid-X
| Assay | Parameter | Furan-Imid-X | Trolox (Positive Control) | Interpretation |
| DPPH Assay | IC50 (µM) | 45.2 ± 3.1 | 22.5 ± 1.8 | Moderate radical scavenging activity. |
| ABTS Assay | TEAC Value | 0.85 ± 0.07 | 1.00 (by definition) | Good scavenging activity, comparable to Trolox. |
| FRAP Assay | FRAP Value (µM Fe(II) Eq.) | 850 ± 55 | 1500 ± 90 | Possesses significant electron-donating capacity. |
| CAA Assay | CAA Value (µmol QE/100 µmol) | 15.6 ± 2.2 | 48.7 ± 4.5 (Quercetin) | Demonstrates antioxidant activity in a cellular environment. |
-
Causality in Interpretation: Discrepancies between assays are common and informative. For example, high activity in DPPH/ABTS but lower activity in FRAP might suggest the compound acts primarily via HAT rather than SET. Conversely, strong FRAP results indicate potent reducing capabilities. The CAA value is paramount as it reflects bioavailability and activity within a complex biological system.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility | Inaccurate pipetting; Reagent degradation; Temperature fluctuations. | Calibrate pipettes; Prepare fresh reagents daily; Ensure consistent incubation times and temperatures. |
| Compound Precipitation | Low solubility of Furan-Imid-X in the assay buffer. | Test solubility in different solvents (DMSO, ethanol); Ensure final solvent concentration is low (<1%) and consistent across all wells. |
| Color Interference | The native color of Furan-Imid-X absorbs at the assay wavelength. | Run a sample blank for each concentration (sample + buffer, no colorimetric reagent) and subtract its absorbance from the sample reading. |
| Low Cellular Activity (CAA) | Poor cell membrane permeability; Rapid metabolism to inactive forms. | This is a valid result. It indicates that despite chemical reactivity, the compound may not be effective in a biological system. Consider structure-activity relationship (SAR) studies to improve permeability. |
Conclusion
This application note outlines a robust, multi-dimensional strategy for characterizing the antioxidant activity of the novel compound 2-(furan-2-yl)-1H-imidazole. By integrating chemical assays that probe different mechanisms (DPPH, ABTS, FRAP) with a biologically relevant cellular assay (CAA), researchers can build a comprehensive profile of the compound's potential. This systematic approach is essential for identifying promising antioxidant candidates and providing the foundational data necessary for further drug development and mechanistic studies.
References
-
Title: Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study Source: ScienceDirect URL: [Link]
-
Title: Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study Source: INIS-IAEA URL: [Link]
-
Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials Source: ResearchGate URL: [Link]
-
Title: Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview Source: Neuroquantology URL: [Link]
-
Title: FRAP Antioxidant Assay Kit Source: Zen-Bio URL: [Link]
-
Title: Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications Source: TSI Journals URL: [Link]
-
Title: Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation Source: RSC Publishing URL: [Link]
-
Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]
-
Title: DPPH Radical Scavenging Assay Source: MDPI URL: [Link]
- Title: Cellular antioxidant activity (caa)
-
Title: Imidazole derivatives as antioxidants and selective inhibitors of nNOS Source: PubMed URL: [Link]
-
Title: Dichlorofluorescein Diacetate (DCFH–DA) Assay Source: Bio-protocol URL: [Link]
-
Title: Antioxidant activity applying an improved ABTS radical cation decolorization assay Source: ResearchGate URL: [Link]
-
Title: FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE Source: ResearchGate URL: [Link]
-
Title: Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation Source: ResearchGate URL: [Link]
-
Title: Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Source: ResearchGate URL: [Link]
-
Title: Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements Source: ResearchGate URL: [Link]
-
Title: DPPH radical scavenging activity Source: Marine Biology Research Group URL: [Link]
-
Title: OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit Source: Cell Biolabs, Inc. URL: [Link]
-
Title: Antioxidant activity applying an improved ABTS radical cation decolorization assay Source: PubMed URL: [Link]
-
Title: HETEROCYCLIC ANTIOXIDANT AGENTS Therapeutic Potential, Efficacy and SAR of Synthetic Antioxidants Source: ResearchGate URL: [Link]
-
Title: Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements Source: PubMed URL: [Link]
-
Title: Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications Source: MDPI URL: [Link]
-
Title: Furan: A Promising Scaffold for Biological Activity Source: International Journal of Advanced Biological and Biomedical Research URL: [Link]
-
Title: ABTS decolorization assay – in vitro antioxidant capacity Source: Protocols.io URL: [Link]
-
Title: Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa Source: NIH URL: [Link]
-
Title: DPPH Antioxidant Assay Kit Source: Zen-Bio URL: [Link]
-
Title: ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways Source: MDPI URL: [Link]
-
Title: ABTS Antioxidant Capacity Assay Source: G-Biosciences URL: [Link]
Sources
- 1. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02393A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Imidazole derivatives as antioxidants and selective inhibitors of nNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijabbr.com [ijabbr.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. zen-bio.com [zen-bio.com]
- 15. mdpi.com [mdpi.com]
- 16. protocols.io [protocols.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. zen-bio.com [zen-bio.com]
- 20. researchgate.net [researchgate.net]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
in vitro testing of 2-(furan-2-yl)-1H-imidazole against cancer cell lines
An Application Guide for the In Vitro Evaluation of 2-(furan-2-yl)-1H-imidazole Against Cancer Cell Lines
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Therapeutic Potential of Furan-Imidazole Scaffolds
The search for novel anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure found in numerous biologically active molecules and clinically approved drugs.[1][2] Its derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key enzymes, interference with DNA synthesis, and the induction of programmed cell death (apoptosis).[3][4][5]
Similarly, the furan nucleus is a pharmacologically significant entity, with many furan-containing compounds demonstrating potent cytotoxic activities against a range of human cancer cell lines.[6] The hybridization of these two pharmacophores into a single molecule, such as 2-(furan-2-yl)-1H-imidazole (hereafter designated as CFI-1 ), presents a compelling strategy for developing novel therapeutic candidates.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a logical, field-tested workflow for the initial in vitro characterization of CFI-1, moving from broad cytotoxicity screening to specific mechanistic assays. The protocols are designed to be self-validating, with clear explanations for critical experimental choices, ensuring both scientific rigor and practical applicability.
Part 1: Primary Screening for Anticancer Activity via Cytotoxicity Assessment
Scientific Rationale: The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of, or kill, cancer cells. This is known as assessing its cytotoxicity. Several assays can achieve this, each with a distinct underlying principle. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose. It quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability.[7] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing CFI-1 cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
This protocol is optimized for adherent cells grown in 96-well microplates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
2-(furan-2-yl)-1H-imidazole (CFI-1), powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion). Viability should be >95%.
-
Dilute the cell suspension in complete medium to a final concentration of 1 x 10⁵ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Exclude the outermost wells and fill them with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of CFI-1 in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells. Include a "no-treatment" control with fresh medium only.
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay Execution:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Interpretation
The raw absorbance data is used to calculate the percentage of cell viability for each concentration of CFI-1 relative to the vehicle-treated control cells.
Calculation: % Cell Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
The results are then plotted on a dose-response curve (log of compound concentration vs. % cell viability). Non-linear regression analysis is used to determine the IC₅₀ value , which is the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Hypothetical Cytotoxicity Data for CFI-1 against MCF-7 Cells
| CFI-1 Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.102 | 0.075 | 87.9% |
| 5 | 0.855 | 0.061 | 68.2% |
| 10 | 0.630 | 0.049 | 50.2% |
| 25 | 0.315 | 0.033 | 25.1% |
| 50 | 0.119 | 0.015 | 9.5% |
| 100 | 0.058 | 0.011 | 4.6% |
| Calculated IC₅₀ | | | ~10 µM |
Part 2: Investigating the Mechanism of Action - Apoptosis Induction
Scientific Rationale: A significant reduction in cell viability indicates that CFI-1 possesses anticancer activity. The next critical step is to determine the mechanism of cell death. Many effective anticancer agents function by inducing apoptosis, a highly regulated form of programmed cell death.[3] A key hallmark of apoptosis is the activation of a family of cysteine proteases called caspases .[10] Specifically, Caspase-3 is a primary "executioner" caspase, which, once activated by upstream signals, cleaves numerous cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis.[11][12] Therefore, measuring the activity of Caspase-3 is a direct and reliable method to confirm if CFI-1 induces apoptosis.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for detecting apoptosis via a Caspase-3 activity assay.
Detailed Protocol: Colorimetric Caspase-3 Activity Assay
This protocol describes a common plate-reader-based assay. Flow cytometry-based methods using fluorescent caspase inhibitors (FLICA) are also excellent alternatives for single-cell analysis.[13]
Materials:
-
Cells treated as described above (in 6-well plates for higher cell numbers)
-
Cell lysis buffer (e.g., containing 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
Caspase-3 Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)
-
Caspase-3 Substrate (e.g., Ac-DEVD-pNA), 4 mM stock. The pNA (p-nitroaniline) is cleaved by active Caspase-3, producing a yellow color.
-
Protein quantification assay kit (e.g., Bradford or BCA)
-
96-well flat-bottom assay plate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with CFI-1 at concentrations around the determined IC₅₀ (e.g., 1x and 2x IC₅₀) and a vehicle control for a relevant time period (e.g., 24 hours). Include a positive control (e.g., Staurosporine).
-
Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 min).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50-100 µL of ice-cold cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (cytosolic extract) containing the proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a Bradford or BCA assay according to the manufacturer's instructions. This is crucial for normalizing the caspase activity.
-
-
Caspase Assay:
-
In a new 96-well plate, add 50-100 µg of total protein from each lysate to separate wells.
-
Add 50 µL of 2X Caspase-3 Assay Buffer to each well.
-
Add 5 µL of the 4 mM Caspase-3 substrate (Ac-DEVD-pNA) to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Presentation and Interpretation
The activity is calculated by comparing the absorbance of the CFI-1-treated samples to the untreated or vehicle control. The results are expressed as a "fold-change" in activity.
Table 2: Hypothetical Caspase-3 Activity in A549 Cells Treated with CFI-1
| Treatment | Normalized Absorbance (405 nm) | Fold-Change vs. Vehicle |
|---|---|---|
| Untreated | 0.095 | - |
| Vehicle (0.1% DMSO) | 0.102 | 1.0 |
| CFI-1 (15 µM) | 0.388 | 3.8 |
| CFI-1 (30 µM) | 0.653 | 6.4 |
| Staurosporine (1 µM) | 0.891 | 8.7 |
A significant, dose-dependent increase in Caspase-3 activity strongly suggests that CFI-1 induces cell death via the apoptotic pathway.
Part 3: Potential Mechanistic Pathways and Follow-Up Studies
The confirmation of apoptosis induction opens the door to more detailed mechanistic investigations. Imidazole and furan-based compounds have been shown to target various cellular processes.[6][14] A plausible mechanism for CFI-1 could involve the intrinsic (mitochondrial) apoptosis pathway.
Hypothesized Signaling Pathway: Intrinsic Apoptosis
This pathway is often regulated by the tumor suppressor protein p53. Upon cellular stress (e.g., DNA damage induced by a drug), p53 can upregulate pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in Caspase-3 activation.[6]
Caption: Hypothesized intrinsic apoptosis pathway induced by CFI-1.
Recommended Follow-up Studies:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if CFI-1 causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs.[6]
-
Western Blot Analysis: Quantify the protein expression levels of key apoptosis regulators like p53, Bax, and Bcl-2 to validate the hypothesized pathway.
-
Tubulin Polymerization Assay: Given that many imidazole-containing compounds are microtubule-targeting agents, an in vitro assay can determine if CFI-1 directly inhibits tubulin polymerization.[14]
Conclusion
This application note outlines a systematic and robust workflow for the initial in vitro evaluation of 2-(furan-2-yl)-1H-imidazole (CFI-1) as a potential anticancer agent. By starting with a broad cytotoxicity screen using the MTT assay and proceeding to a specific mechanistic study like the Caspase-3 activity assay, researchers can efficiently determine both the efficacy and the apoptotic potential of this novel compound. The data gathered from these core protocols provides a strong foundation for further, more detailed mechanistic studies, guiding the rational development of this promising furan-imidazole scaffold into a potential clinical candidate.
References
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. Available at: [Link]
-
Kaur, R., et al. (n.d.). Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Zargoosh, K., et al. (2022). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. PubMed. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Sameni, S., et al. (2018). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. National Institutes of Health (NIH). Available at: [Link]
-
Fallon, M., & Eason, P. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. Available at: [Link]
-
Kandylas, G. P., et al. (2021). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate. Available at: [Link]
-
Susha, A. R., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Available at: [Link]
-
Al-Omaim, W. S., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Echeverri, F., et al. (2001). Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells. ResearchGate. Available at: [Link]
-
Kumar, S., & Singh, R. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available at: [Link]
-
Matijošytė, I., et al. (2020). In vitro anticancer activity of imidazole derivatives. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Agilent. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). (PDF) Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold... ResearchGate. Available at: [Link]
-
Bawa, S., et al. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Semantic Scholar. Available at: [Link]
-
Aslantürk, Ö. S. (2018). (PDF) Guidelines for cell viability assays. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Some clinical imidazole-based anticancer drugs. ResearchGate. Available at: [Link]
-
Ghara, A., et al. (2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents... PubMed. Available at: [Link]
-
Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. Biocompare. Available at: [Link]
-
ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell... ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. agilent.com [agilent.com]
- 11. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-(Furan-2-yl)-1H-imidazole
Welcome to the technical support center for the purification of 2-(furan-2-yl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Understanding the Compound: 2-(Furan-2-yl)-1H-imidazole
2-(Furan-2-yl)-1H-imidazole is a heterocyclic compound with a melting point of approximately 169-170 °C.[1] Its structure, containing both a polar imidazole ring and a less polar furan ring, influences its solubility in various solvents. Successful recrystallization hinges on exploiting the differential solubility of the compound and its impurities at varying temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended starting solvent for the recrystallization of 2-(furan-2-yl)-1H-imidazole?
A suitable recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Given the polarity of the imidazole and furan moieties, a protic solvent like ethanol is an excellent starting point. A related compound, 1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, has been successfully recrystallized from ethanol, suggesting its potential suitability for this compound as well.[4]
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude 2-(furan-2-yl)-1H-imidazole (about 10-20 mg) into a test tube.
-
Add a few drops of the test solvent (e.g., ethanol) at room temperature and observe the solubility. The compound should be sparingly soluble.
-
Gently heat the test tube in a water bath. The compound should completely dissolve.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities.
Troubleshooting Steps:
-
Lower the temperature of dissolution: Instead of dissolving the compound at the solvent's boiling point, try dissolving it at a slightly lower temperature.
-
Use a lower-boiling point solvent: If the issue persists, consider a solvent with a lower boiling point.
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure 2-(furan-2-yl)-1H-imidazole to the cooled solution to initiate crystallization.
-
-
Employ a two-solvent system: If a single solvent is not effective, a two-solvent system can be used.[2] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.
Q3: How can I remove colored impurities during recrystallization?
Colored impurities are often large, polar molecules that can be effectively removed using activated charcoal.
Protocol for Decolorization:
-
Dissolve the crude 2-(furan-2-yl)-1H-imidazole in a minimal amount of hot solvent.
-
Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.
-
Swirl the flask and keep it hot for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[2]
-
Allow the clear filtrate to cool slowly to induce crystallization.
Q4: My crystal yield is very low. How can I improve it?
Low recovery can be due to several factors, including using too much solvent, premature crystallization during filtration, or incomplete crystallization.
Tips for Improving Yield:
-
Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to dissolve the compound completely. Using an excess will keep more of your product in the solution upon cooling.
-
Prevent premature crystallization:
-
Use a stemless funnel for hot gravity filtration.
-
Preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtration.
-
-
Maximize crystal formation:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] Rapid cooling can lead to the formation of small, impure crystals.
-
After cooling in an ice bath, allow sufficient time for crystallization to complete.
-
-
Recover more product from the mother liquor: The filtrate after collecting the crystals (mother liquor) will still contain some dissolved product. Concentrating the mother liquor by evaporating some of the solvent and cooling it again can yield a second crop of crystals.
Visualizing the Process
Recrystallization Workflow
Caption: General workflow for the recrystallization of 2-(furan-2-yl)-1H-imidazole.
Solvent Selection Decision Tree
Sources
- 1. 2-FURAN-2-YL-1H-IMIDAZOLE | 89795-49-3 [chemicalbook.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in 2-(furan-2-yl)-1H-imidazole synthesis
Technical Support Center: Synthesis of 2-(Furan-2-yl)-1H-imidazole
Welcome to the technical support center for the synthesis of 2-(furan-2-yl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, minimize byproduct formation, and optimize your reaction for higher yield and purity.
The synthesis of 2-(furan-2-yl)-1H-imidazole, often accomplished via the Radziszewski reaction or its modifications, involves the condensation of furfural, a 1,2-dicarbonyl compound (typically glyoxal), and a source of ammonia.[1][2] While seemingly straightforward, this multi-component reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product.[1] This guide provides in-depth, experience-based solutions to these challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.
Question 1: My reaction yielded a significant amount of a dark, tar-like, insoluble material, and the overall yield of the desired product is very low. What is happening and how can I prevent it?
Answer:
The formation of dark, polymeric, or tar-like substances is a frequent issue when working with furfural, especially under basic or heated conditions.[3] This is often due to a combination of factors, including the instability of furfural and the polymerization of glyoxal.
Underlying Causes:
-
Furfural Degradation and Polymerization: Furfural can undergo self-condensation and polymerization reactions, particularly in the presence of base and heat, leading to the formation of dark, insoluble materials known as humins.[4]
-
Glyoxal Oligomerization: In aqueous solutions and at high concentrations, glyoxal exists in equilibrium with its hydrate and can readily form oligomers and polymers.[5] This competitive pathway consumes glyoxal, reducing the yield of the desired imidazole.
Step-by-Step Troubleshooting Protocol:
-
Control Reagent Addition: Instead of adding all reagents at once, employ a slow, controlled addition of the furfural and glyoxal solutions to the ammonia source. This maintains a low instantaneous concentration of the aldehyde and dicarbonyl, disfavoring polymerization.
-
Optimize Reaction Temperature: While some heat may be necessary to drive the reaction, excessive temperatures can accelerate the formation of tar. Begin the reaction at a lower temperature (e.g., room temperature) and gently heat only if necessary, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Use a Suitable Solvent System: While aqueous ammonia is common, consider using a mixed solvent system, such as ethanol-water, which can improve the solubility of intermediates and reduce side reactions.
-
Inert Atmosphere: To minimize oxidative degradation of furfural, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question 2: My crude product shows two additional major spots on TLC/peaks in HPLC, and after isolation, I've identified them as furoic acid and furfuryl alcohol. Why are these forming, and how can I suppress this side reaction?
Answer:
The presence of furoic acid and furfuryl alcohol is a strong indicator that the Cannizzaro reaction is occurring as a significant side reaction.[6]
Mechanism of the Cannizzaro Reaction:
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like furfural) to yield a carboxylic acid and a primary alcohol.[7] In your synthesis, the basic conditions provided by the ammonia source facilitate this reaction.
-
Step 1: Hydroxide ion (or ammonia acting as a base) attacks the carbonyl carbon of a furfural molecule.
-
Step 2: The resulting tetrahedral intermediate transfers a hydride ion to the carbonyl carbon of a second furfural molecule.
-
Step 3: This results in the formation of furoic acid and furfuryl alcohol.
Strategies to Minimize the Cannizzaro Reaction:
-
Stoichiometry Control: The Cannizzaro reaction is second order with respect to the aldehyde. By maintaining a low concentration of furfural relative to the other reactants, you can slow down this side reaction. Ensure that furfural is not in large excess.
-
Temperature Management: The Cannizzaro reaction is often accelerated by higher temperatures. Running the reaction at or below room temperature can significantly reduce the formation of these byproducts.
-
pH Control: While basic conditions are necessary for the main reaction, excessively high pH can favor the Cannizzaro reaction. If using a strong base, consider a milder base or careful control of the amount used.
Question 3: I am observing a complex mixture of byproducts in my crude NMR, and purification by column chromatography is proving difficult due to overlapping spots. What are these other impurities likely to be, and what purification strategies can I employ?
Answer:
Beyond the Cannizzaro products and polymers, other condensation byproducts can form. The complex mixture is likely a result of various competing reactions.
Potential Byproducts and Their Origins:
-
Glyoxal-Ammonia Adducts: Glyoxal and ammonia can form various cyclic and acyclic adducts and oligomers, which may be present in the crude product.[5]
-
Mixed Condensation Products: There is a possibility of forming other heterocyclic structures through different condensation pathways of the three components.
Advanced Purification Strategies:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash with a dilute aqueous acid (e.g., 1 M HCl). The desired imidazole, being basic, will be protonated and move to the aqueous layer, while many non-basic impurities remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and carefully neutralize with a base (e.g., 1 M NaOH or saturated NaHCO₃) to precipitate the purified product.
-
Filter the precipitate and wash with cold water.
-
-
Recrystallization:
-
If the product is solid, recrystallization is a powerful purification technique.
-
Experiment with different solvent systems. A good starting point is an ethanol/water or isopropanol/water mixture. The goal is to find a solvent system in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
-
-
Optimized Column Chromatography:
-
If column chromatography is necessary, consider using a gradient elution to improve separation. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help reduce tailing of the basic imidazole product on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants in this synthesis?
A1: The ideal stoichiometry can vary, but a common starting point for the Radziszewski reaction is a 1:1:2 molar ratio of aldehyde (furfural) to 1,2-dicarbonyl (glyoxal) to ammonia.[2] However, due to the side reactions of furfural and glyoxal, it is often beneficial to use a slight excess of the ammonia source. Experimental optimization is recommended.
Q2: How does the source of ammonia (e.g., ammonium hydroxide, ammonium acetate) affect the reaction?
A2: The choice of ammonia source can influence the reaction pH and the formation of byproducts.
-
Ammonium Hydroxide (NH₄OH): Provides a more basic environment, which can accelerate the desired condensation but also the Cannizzaro reaction and furfural degradation.
-
Ammonium Acetate ((NH₄)₂CO₃): Acts as both an ammonia source and a buffer, providing a milder reaction medium that can help suppress base-catalyzed side reactions.
Q3: Can I use a catalyst to improve the yield and reduce byproducts?
A3: Yes, various catalysts have been shown to improve the efficiency of imidazole synthesis.
-
Lewis Acids (e.g., ZnCl₂, InCl₃): Can activate the carbonyl groups towards nucleophilic attack, potentially allowing for milder reaction conditions.
-
Solid Acid Catalysts (e.g., zeolites, silica-supported acids): Can also promote the reaction and may offer advantages in terms of easier work-up and catalyst recycling.
Q4: What are the best practices for monitoring the reaction progress?
A4: Thin Layer Chromatography (TLC) is the most common and effective method.
-
TLC System: A mobile phase of ethyl acetate/hexane (e.g., 1:1 or 2:1) is a good starting point.
-
Visualization: The product and furfural are often UV-active. Staining with potassium permanganate can also be used.
-
Monitoring: Track the consumption of the furfural starting material and the appearance of the product spot. The reaction is typically complete when the furfural spot has disappeared or is very faint.
Data Summary and Protocols
Table 1: Impact of Reaction Conditions on Byproduct Formation
| Parameter | Condition | Predominant Byproduct(s) | Recommended Action |
| Temperature | > 80 °C | Tar/Polymers, Cannizzaro products | Maintain temperature at or below 40-50 °C. |
| Furfural Conc. | High (e.g., > 1 M) | Cannizzaro products, Tar | Use slow addition of furfural. |
| Glyoxal Conc. | High (e.g., > 1 M) | Glyoxal oligomers | Use slow addition of glyoxal. |
| Base | Strong (e.g., NaOH) | Cannizzaro products | Use a milder ammonia source like ammonium acetate. |
Experimental Protocol: Optimized Synthesis of 2-(Furan-2-yl)-1H-imidazole
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add aqueous ammonium hydroxide (25-30%, 3 equivalents). Cool the flask in an ice bath.
-
Reagent Addition: In a separate container, prepare a solution of furfural (1 equivalent) and 40% aqueous glyoxal (1 equivalent) in ethanol (to make a ~1 M solution).
-
Reaction: Add the furfural/glyoxal solution dropwise to the stirred, cooled ammonium hydroxide over 1-2 hours.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every hour.
-
Work-up: Once the furfural is consumed, proceed with an acid-base extraction as described in the troubleshooting section for purification.
-
Purification: Further purify the crude product by recrystallization from an ethanol/water mixture.
Visualization of Reaction Pathways
References
-
Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(8), 785. [Link]
-
de Oliveira, R. J., de Oliveira, K. T., & da Silva, F. de C. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Reactions, 3(1), 89-105. [Link]
- Bharanidharan, S., & Myvizhi, P. (2017). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
- Mohapatra, S., Baral, N., Mishra, N. P., Panda, P., & Nayak, S. (2018). Michael Addition of Imidazole to α, β-Unsaturated Carbonyl/Cyano Compound. The Open Chemistry Journal, 5(1).
- Lee, K. S., Kim, S. R., Kim, E. J., & Park, H. G. (2004). Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt.
-
Boruah, M., Deka, M. J., & Sarma, D. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20(1), 773-802. [Link]
-
Kang, S., Fu, J., & Zhang, G. (2021). Preparation of Furfural From Xylose Catalyzed by Diimidazole Hexafluorophosphate in Microwave. Frontiers in Chemistry, 9, 709669. [Link]
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.
- Brandes, E. R., & Brandes, B. A. (2010). Structural and Vibrational Properties and NMR Characterization of (2'-furyl)-Imidazole Compounds. Magnetic Resonance Spectroscopy, 167-186.
- Janczewski, Ł., Szymańska, E., & Gębicki, J. (2019). Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions.
- Fathima, A., & Raj, S. A. (2021). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. Journal of Chemical Reviews, 3(4), 283-294.
- cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting. (n.d.). Sigma-Aldrich.
- Reddy, T. J., Le, T. X. H., & Kim, S. H. (2014). Note: Convenient and Improved One Pot Synthesis of Imidazole. Journal of the Korean Chemical Society, 58(3), 316-318.
- Crouch, R. D., Howard, J. L., Zile, J. L., & Barker, K. H. (2006). Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product.
- Mamun, M. R., & Kulkarni, A. (2022). Catalytic Production and Upgrading of Furfural: A Platform Compound. International Journal of Molecular Sciences, 23(21), 12892.
- Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Annalen der Chemie und Pharmacie, 88(1), 129-130.
-
Debus–Radziszewski imidazole synthesis. (2023, December 22). In Wikipedia. [Link]
- Garcı́a N, Arrasate S, Oar-Arteta L, et al. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. Physical Chemistry Chemical Physics. 2017;19(1):475-483.
- His-tagged protein purification protocol. (n.d.). Cytiva Life Sciences.
- Denaturing purification with TALON resin, imidazole elution. (n.d.). Takara Bio.
- Two-step purification of histidine-tagged membrane proteins using a combination of HisTrap FF crude 1 ml and HiLoad 16/60 Superdex 200 pg. (n.d.). Cytiva.
- Chen, C. H., & Wu, C. C. (2014). Preparation of furfural compounds, and mixture for preparing the same.
- Stoyanov, V. M., El'chaninov, M. M., & Pozharskii, A. F. (1990). Synthesis and properties of 2,5-bis (furan-2-yl)-1H-imidazole. Chemistry of Heterocyclic Compounds, 26(8), 907-910.
- Li, Y., Zhang, Y., & Wang, L. (2020). An electrochemical tandem Michael addition, azidation and intramolecular cyclization strategy for the synthesis of imidazole derivatives. Organic & Biomolecular Chemistry, 18(30), 5857-5861.
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
- Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022). Molecules, 27(15), 4998.
- Ebel, K., Koehler, H., Gamer, A. O., & Jäckh, R. (2002). Imidazole and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Retrosynthesis with Aldehydes and Ketones. (2021, April 6). Chad's Prep. [Video]. YouTube.
- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.).
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). Molbank, 2022(2), M1382.
- Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (2016). Molecules, 21(11), 1469.
-
Kua, J., & Krizner, H. E. (2015). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. RSC Advances, 5(88), 72159-72167. [Link]
-
Sridhar, B., Reddy, P. R., & Kumar, K. R. (2015). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1268, 133203.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Preparation of Furfural From Xylose Catalyzed by Diimidazole Hexafluorophosphate in Microwave [frontiersin.org]
- 5. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 7. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound [benthamopenarchives.com]
Technical Support Center: Scale-Up of 2-(furan-2-yl)-1H-imidazole Production
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the process development and scale-up of 2-(furan-2-yl)-1H-imidazole synthesis. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the transition from laboratory to larger-scale production.
I. Introduction to the Synthesis of 2-(furan-2-yl)-1H-imidazole
The primary and most industrially relevant method for the synthesis of 2-(furan-2-yl)-1H-imidazole is the Radziszewski imidazole synthesis.[1][2] This multicomponent reaction offers an atom-economical route by condensing furfural (a renewable bio-based aldehyde), a 1,2-dicarbonyl compound (typically glyoxal), and a source of ammonia.[1][3] While elegant in its simplicity, scaling up this reaction presents several challenges that can impact yield, purity, and process safety.
This guide will systematically address these challenges, providing a framework for robust and efficient large-scale production.
II. Synthetic Pathway and Mechanism
The Radziszewski reaction for 2-(furan-2-yl)-1H-imidazole proceeds as follows:
Caption: Troubleshooting workflow for low product yield.
Impurity Formation and Difficult Purification
Q: My crude product is a dark, tarry material that is difficult to purify. What are the likely impurities and what are the best strategies for purification at scale?
A: The formation of dark, polymeric byproducts is a common issue in this chemistry due to the reactivity of furfural and glyoxal.
-
Likely Impurities:
-
Unreacted Starting Materials: Furfural, glyoxal.
-
Furfural Self-Condensation Products: Highly colored, resinous materials.
-
Glyoxal Oligomers: Acyclic and cyclic acetals. [4] * Cross-Condensation Products: Complex, high molecular weight species arising from the reaction of all three components in undesired pathways.
-
-
Purification Strategies:
-
Crystallization: This is often the most effective and scalable method for purifying solid products.
-
Solvent Selection: A good crystallization solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. Common solvent systems for imidazoles include ethanol/water, toluene, or ethyl acetate. [5]A systematic solvent screen is highly recommended.
-
Protocol 1: Large-Scale Crystallization
-
Dissolution: Dissolve the crude 2-(furan-2-yl)-1H-imidazole in a minimal amount of hot solvent (e.g., ethanol).
-
Decolorization: If the solution is highly colored, add activated carbon (typically 1-5% w/w of the crude product) and stir at an elevated temperature for a short period (e.g., 30 minutes). Caution: Do not add activated carbon to a boiling solution as this can cause bumping.
-
Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon and any insoluble impurities.
-
Cooling: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or with a chiller to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
-
-
Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be expensive and time-consuming at a large scale.
-
When to Use: It may be necessary if crystallization does not provide the desired purity. Consider using a plug of silica to remove highly polar, colored impurities before crystallization.
-
Scale-Up Considerations: For larger quantities, consider preparative HPLC or simulated moving bed (SMB) chromatography, although these are more specialized techniques.
-
-
Process Safety Concerns
Q: What are the key safety hazards to consider when scaling up this reaction?
A: The primary safety concerns are the exothermic nature of the reaction and the handling of hazardous materials.
-
Thermal Hazards:
-
Risk: The condensation reaction is exothermic. On a large scale, the surface area to volume ratio of the reactor decreases, making it more difficult to remove heat. This can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.
-
Mitigation:
-
Calorimetry: As mentioned, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Controlled Addition: Add one of the reactants slowly to control the rate of heat generation.
-
Adequate Cooling: Ensure the reactor has a sufficiently powerful cooling system to handle the heat load.
-
Emergency Quenching: Have a plan in place to quench the reaction in case of a cooling failure (e.g., addition of a cold, inert solvent or a reaction inhibitor).
-
-
-
Chemical Hazards:
-
Furfural: Irritant and harmful if inhaled or absorbed through the skin.
-
Glyoxal: Skin and eye irritant.
-
Ammonia: Corrosive and toxic.
-
Mitigation: Handle all chemicals in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger quantities, a closed-system transfer of reagents is recommended.
-
V. Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring the reaction, assessing product purity, and ensuring batch-to-batch consistency.
| Analytical Technique | Application | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, impurity profiling, in-process control | Column: C18 reverse-phaseMobile Phase: Acetonitrile/water gradient with a buffer (e.g., ammonium acetate or phosphate buffer at a slightly acidic pH).<[6]br>Detector: UV at a wavelength where the product and key impurities absorb (e.g., around 280-300 nm). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts | Column: A polar capillary column (e.g., Carbowax).Derivatization: May be required for non-volatile impurities.<[7]br>Detector: Mass Spectrometer for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and characterization of isolated impurities | ¹H and ¹³C NMR are essential for confirming the structure of 2-(furan-2-yl)-1H-imidazole. [2][8] |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and assessment of thermal stability | Provides a sharp melting point for pure compounds and can indicate the presence of impurities. Also used for thermal hazard assessment. |
Protocol 2: HPLC Method for Purity Analysis
This is a general starting point for method development. The method will need to be validated for your specific application.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 295 nm [1]* Column Temperature: 30 °C
VI. Summary and Recommendations
Successfully scaling up the production of 2-(furan-2-yl)-1H-imidazole hinges on a thorough understanding of the reaction chemistry and the physical processes involved in larger reactors. The key considerations are:
-
Controlling Side Reactions: Optimize temperature, reactant concentrations, and addition rates to minimize the formation of polymeric byproducts.
-
Ensuring Process Safety: Characterize the thermal hazards of the reaction and implement robust control measures to prevent thermal runaway.
-
Developing a Scalable Purification Strategy: Crystallization is the preferred method for large-scale purification. A systematic solvent screen is crucial for developing an efficient process.
-
Implementing In-Process Controls: Utilize PAT to monitor the reaction in real-time, allowing for better control and optimization of the process.
By systematically addressing these challenges, researchers and production chemists can develop a safe, robust, and efficient process for the large-scale manufacturing of 2-(furan-2-yl)-1H-imidazole.
VII. References
-
Silva, A. M. G., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 29(1), 234. [Link]
-
Tuguldurova, V. P., et al. (2020). The Reaction of Acetaldehyde, Glyoxal, and Ammonia to Yield 2-Methylimidazole: Thermodynamic and Kinetic Analyses of the Mechanism. The Journal of Physical Chemistry A, 124(30), 6147-6160. [Link]
-
Shaikh, A. A., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(41), 28856-28871. [Link]
-
Jain, S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]
-
Deka, S. (2020). Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]
-
Wikipedia contributors. (2023). Debus–Radziszewski imidazole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Loeffler, K. W., et al. (2007). Oligomer formation in evaporating aqueous glyoxal and methyl glyoxal solutions. Environmental science & technology, 41(18), 6433-6439. [Link]
-
Zeitsch, K. J. (2000). The chemistry and technology of furfural and its many by-products. Elsevier.
-
da Silva, F. M., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 29(1), 234. [Link]
-
Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
-
Martínez-García, A., et al. (2004). The condensation of furfural with urea. Industrial Crops and Products, 19(1), 99-106. [Link]
-
Huang, Y. C., et al. (2022). Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods. Food chemistry, 395, 133572. [Link]
-
Gemo, N., et al. (2020). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. Reaction Chemistry & Engineering, 5(6), 1146-1155. [Link]
-
Kim, J. Y., et al. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 13(6), 919. [Link]
-
Abdel-Ghany, M. F., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of AOAC International, 103(6), 1563-1570. [Link]
-
Wang, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]
-
Agilent Technologies. (2014). Principles and practical aspects of preparative liquid chromatography. Agilent Technologies. [Link]
-
Bansal, S. K., et al. (2010). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. [Link]
-
Grimmett, M. R. (1997). Imidazole and benzimidazole synthesis. Academic Press.
-
Kłobukowski, M., et al. (2022). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. IUCrJ, 9(5), 529-543. [Link]
-
Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-122. [Link]
-
Galkin, M. V., & Samec, J. S. (2016). Lignin valorization through catalytic conversion. ChemSusChem, 9(12), 1544-1558. [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Li, Y., et al. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development. [Link]
-
Wang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1307. [Link]
-
Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. Agilent. [Link]
-
Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. [Link]
-
Al-Ghannam, S. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of AOAC INTERNATIONAL, 103(6), 1563-1570. [Link]
-
Wang, Z. (2009). Comprehensive organic name reactions and reagents. John Wiley & Sons.
-
Kumar, V., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical and Biomedical Analysis, 241, 115939. [Link]
-
BASF AG. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. European Patent EP0856344A1.
-
Taros Chemicals. (2018). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Taros Chemicals. [Link]
-
Mettler-Toledo. (n.d.). Process Analytical Technology (PAT). Mettler-Toledo. [Link]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Impact Factor. [Link]
-
da Silva, G. H., et al. (2021). Radziszewski‐type reaction. Journal of Heterocyclic Chemistry, 58(11), 2196-2207. [Link]
-
AMS Bio. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMS Bio. [Link]
-
International Atomic Energy Agency. (2015). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). IAEA. [Link]
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]
-
de la Osa, A. R., et al. (2019). Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method. Catalysts, 9(2), 203. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 2-(Furan-2-yl)-1H-imidazole and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the cytotoxic potential of 2-(furan-2-yl)-1H-imidazole, a heterocyclic compound of emerging interest, and cisplatin, a cornerstone of conventional chemotherapy. By examining available experimental data, proposed mechanisms of action, and key experimental methodologies, we aim to offer a comprehensive resource for researchers and drug development professionals.
Introduction: Two Distinct Anticancer Agents
Cisplatin , a platinum-based coordination complex, has been a mainstay in the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers, for decades. Its therapeutic effect is primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.
On the other hand, 2-(furan-2-yl)-1H-imidazole belongs to a broad class of imidazole-containing heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including anticancer properties.[1][2] The imidazole ring is a key structural motif in many biologically active molecules and approved drugs.[3] The incorporation of a furan moiety is also a strategy employed in the design of potential anticancer agents, as furan-containing compounds have demonstrated notable cytotoxic activities.[2] The anticancer potential of this hybrid scaffold is an area of active investigation.
Comparative Cytotoxicity: An In Vitro Perspective
Direct head-to-head comparative studies of 2-(furan-2-yl)-1H-imidazole and cisplatin are not extensively documented in publicly available literature. However, by collating data from various studies on related furan-imidazole derivatives and cisplatin, we can construct a comparative overview of their cytotoxic profiles against several human cancer cell lines. It is crucial to acknowledge that variations in experimental conditions can lead to a wide range of reported IC50 values for cisplatin.[4]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Various Furan-Imidazole Derivatives | Cisplatin | |||
| 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole | MCF-7 (Breast) | ~25.72 | Cisplatin | ~7.0 (72h) |
| A furan-based derivative (Compound 7) | MCF-7 (Breast) | 2.96 | Doxorubicin | Not specified |
| A furan/thiophene-pyrazole chalcone (Compound 7g) | A549 (Lung) | ~27.7 (as µg/ml) | Doxorubicin | ~28.3 (as µg/ml) |
| A furan/thiophene-pyrazole chalcone (Compound 7g) | HepG2 (Liver) | ~26.6 (as µg/ml) | Doxorubicin | ~21.6 (as µg/ml) |
| Cisplatin (Representative Values) | ||||
| A549 (Lung) | 6.59 (72h) | - | - | |
| 5637 (Bladder) | 1.1 (48h) / 3.95 (72h) | - | - | |
| HT-1376 (Bladder) | 2.75 (48h) / 7.0 (72h) | - | - |
Note: The IC50 values for furan-imidazole derivatives are for structurally related compounds and not the specific 2-(furan-2-yl)-1H-imidazole. The data is compiled from multiple sources and should be interpreted with caution due to variations in experimental protocols.
Unraveling the Mechanisms of Action
The cytotoxic effects of both cisplatin and furan-imidazole compounds are rooted in their interactions with critical cellular components and pathways, albeit through different mechanisms.
Cisplatin: A DNA Damaging Agent
The primary mechanism of action of cisplatin involves its entry into the cell, where it becomes aquated and highly reactive towards nucleophilic sites on DNA, particularly the N7 position of guanine and adenine. This leads to the formation of intrastrand and interstrand DNA crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the generation of reliable and reproducible data for comparing the anticancer activity of novel compounds, standardized experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(furan-2-yl)-1H-imidazole or cisplatin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [5]
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [6] Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells. [6] Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) will be distinguished based on their fluorescence signals.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [7] Principle: Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. [8]Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane. [9]3. Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and a histogram is generated to show the percentage of cells in each phase of the cell cycle.
Conclusion and Future Perspectives
While cisplatin remains a potent and widely used anticancer drug, its clinical utility is often limited by severe side effects and the development of drug resistance. The exploration of novel therapeutic agents with different mechanisms of action, such as 2-(furan-2-yl)-1H-imidazole and its derivatives, is therefore of critical importance.
The available data, although not providing a direct comparison, suggests that furan-imidazole scaffolds hold significant promise as anticancer agents, potentially acting through multiple cellular pathways. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines warrants further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to directly compare the efficacy and toxicity of 2-(furan-2-yl)-1H-imidazole and cisplatin.
-
Mechanistic Elucidation: Further unraveling the specific molecular targets and signaling pathways modulated by 2-(furan-2-yl)-1H-imidazole.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of 2-(furan-2-yl)-1H-imidazole derivatives to optimize anticancer activity and selectivity.
By pursuing these avenues of research, the scientific community can better delineate the therapeutic potential of this promising class of compounds and pave the way for the development of more effective and safer cancer therapies.
References
- Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry, 11(8), 923-939.
- Al-Ostoot, F. H., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(15), 1335-1364.
- Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568.
- Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
- Darzynkiewicz, Z., et al. (2010). DNA Cell Cycle Analysis with PI. Current Protocols in Cytometry, 54(1), 7-5.
- Al-Warhi, T., et al. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Archiv der Pharmazie, 355(2), e2100381.
- Gwadabe, M. R., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Journal of Advances in Medical and Pharmaceutical Sciences, 21(2), 1-9.
- Kovacic, P., & Somanathan, R. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12269.
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Martínez-García, M. A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 15(7), 1898.
-
ResearchGate. (n.d.). Cell viability assay and cisplatin inhibitory concentration 50 (IC50) of 5637 and HT-1376 parental cells. Retrieved from [Link]
- Balandis, B., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309714.
Sources
- 1. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation [mdpi.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(Heteroaryl)-1H-Imidazoles
Introduction: The Imidazole Scaffold as a Privileged Core in Drug Discovery
The 1H-imidazole is a five-membered aromatic heterocycle that represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity for metal coordination allow it to interact with a diverse array of biological targets.[1] When a heteroaryl moiety is introduced at the 2-position, the resulting 2-(heteroaryl)-1H-imidazole scaffold gains significant structural and functional diversity, making it a "privileged structure" in the development of novel therapeutics. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile scaffold. We will dissect how specific structural modifications influence biological activity, compare the performance of these derivatives against established alternatives, and provide the detailed experimental frameworks necessary for their evaluation. This content is designed for drug development professionals, offering field-proven insights to accelerate research and discovery.
Core Pharmacophore Analysis: Decoding the 2-(Heteroaryl)-1H-imidazole Scaffold
The therapeutic potential of this scaffold is dictated by the nature and position of substituents on both the imidazole and the heteroaryl rings. Understanding these key positions is fundamental to rational drug design.[2]
Caption: Core 2-(heteroaryl)-1H-imidazole scaffold highlighting key modification points.
-
C2-Heteroaryl Group: This is the most critical position for determining the compound's primary biological target and potency. The choice of the heteroaryl ring (e.g., pyridine, thiazole, benzothiazole) and its substitution pattern dictates the key binding interactions with the target protein, such as a kinase hinge region or the colchicine binding site on tubulin.[3][4]
-
N1-Substitution: Modification at the N1 position of the imidazole ring primarily influences the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).[2] Attaching aromatic rings at this position has been shown to yield potent antiproliferative activity, whereas aliphatic groups can lead to a loss of activity.
-
C4/C5-Substitution: Substituents at the C4 and C5 positions fine-tune the molecule's activity. These modifications can provide additional binding interactions, improve selectivity against off-target proteins, and alter physicochemical properties like solubility.[5] For instance, in p38 MAP kinase inhibitors, a phenyl group at C4 is a key determinant for specificity.
Part 1: Anticancer Activity - Multi-Targeted Kinase and Tubulin Inhibition
2-(Heteroaryl)-1H-imidazoles have emerged as highly effective anticancer agents, primarily through two mechanisms: inhibition of protein kinases involved in oncogenic signaling and disruption of microtubule dynamics.[1]
A. Kinase Inhibition: Targeting Oncogenic Signaling
Receptor tyrosine kinases (RTKs) like VEGFR-2, EGFR, and c-Met are crucial targets in oncology as they regulate tumor progression, invasion, and angiogenesis.[3] The 2-(heteroaryl)-1H-imidazole scaffold has been successfully employed to develop potent, multi-targeted kinase inhibitors.
A prime example involves a series of benzimidazole-based urea derivatives designed to concurrently inhibit VEGFR-2, EGFR, and c-Met.[3][6] The SAR analysis reveals that planar, electron-rich heteroaryl rings, combined with rigid aromatic linkers and urea/amide functionalities, are key determinants of multi-kinase potency.[3]
Comparative Performance of Benzimidazole-Based Kinase Inhibitors
| Compound ID | C2-Heteroaryl Moiety | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
|---|---|---|---|---|---|---|
| 6b | Benzothiazole | VEGFR-2 | 0.014 | Sorafenib | 0.027 | [3] |
| 7a | Benzothiazole | VEGFR-2 | 0.027 | Sorafenib | 0.027 | [3] |
| 17 | Benzimidazole | VEGFR-2 | 0.035 | Sorafenib | 0.027 | [3] |
| 18 | Benzimidazole | VEGFR-2 | 0.043 | Sorafenib | 0.027 | [3] |
| 17 | Benzimidazole | EGFR | 0.011 | Sorafenib | 0.020 | [6] |
| 18 | Benzimidazole | c-Met | 0.021 | Cabozantinib | 0.007 |[6] |
Causality Behind Experimental Choices: The design strategy of combining the benzimidazole core with a urea linker is deliberate. The urea moiety acts as a critical hydrogen-bonding unit that anchors the inhibitor within the ATP-binding pocket of the kinase. The C2-heteroaryl group then extends into a more variable region of the active site, determining selectivity. Sorafenib, a clinically approved multi-kinase inhibitor, also features a 1,3-disubstituted urea structure and serves as an authoritative benchmark for performance.[3][7] Its mechanism involves binding to the ATP site of multiple kinases, including VEGFR and RAF kinases, thereby inhibiting tumor vascularization and proliferation.[3][7][8]
B. Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division, making them a validated target for anticancer drugs.[1][9] Several classes of 2-aryl-1H-imidazoles have been developed as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[4][5][10]
For a series of 1-substituted-2-aryl imidazoles, SAR studies revealed crucial insights:
-
N1-Substituent: An aromatic ring on the imidazole nitrogen is essential for high potency. Aliphatic groups at this position lead to a loss of activity.
-
C2-Aryl Group: The substitution pattern on the C2-aryl ring is critical. For example, a 3,4,5-trimethoxybenzoyl moiety is a classic feature of many colchicine-site binders and confers potent activity.[1]
Comparative Performance of Imidazole-Based Tubulin Inhibitors
| Compound Class | Key Feature | Cancer Cell Line | IC50 | Reference Compound | IC50 | Citation |
|---|---|---|---|---|---|---|
| 1-Aryl-2-aryl imidazole | Aromatic ring on N1 | HCT-15, HeLa | 80-200 nM | Colchicine | 7.5 µM (tubulin assay) | |
| 2-Aryl-4-benzoyl-imidazole | Reversed aryl/benzoyl | Average (8 lines) | 14 nM (Compound 12a) | Paclitaxel | N/A | [11] |
| Imidazoloquinoxaline | Fused imidazole | MCF-7, A549 | ~Colchicine | Colchicine | ~Compound |[4] |
Part 2: Anti-inflammatory Activity - The p38 MAP Kinase Inhibitor Paradigm
The p38 mitogen-activated protein (MAP) kinase is a central regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5][12] This makes it a prime therapeutic target for inflammatory diseases such as rheumatoid arthritis.[12][13] The pyridinyl imidazole class of compounds were the foundational inhibitors for this target, acting as ATP-competitive inhibitors.[13][14]
Caption: Simplified p38 MAPK signaling pathway and the action of imidazole inhibitors.
SAR of Pyridinyl Imidazole p38 Inhibitors: The quintessential structure for p38 inhibition consists of a 4-pyridinyl group at C2, a substituted phenyl group at C4, and often a substituent at C5 of the imidazole ring.
-
C2 Pyridinyl Group: The nitrogen of the pyridine ring is a crucial hydrogen bond acceptor, interacting with the "hinge" region of the p38 ATP-binding pocket. This interaction is a hallmark of this class of inhibitors.[13][14]
-
C4 Phenyl Group: This group fits into a specific hydrophobic pocket. Substitutions on this ring, particularly with fluorine, can enhance potency. This pocket is considered a key determinant of selectivity for p38.
-
C5 Substituent: Small alkyl or cycloalkyl groups at the C5 position can further enhance binding and optimize pharmacokinetic properties.
Comparative Performance: While the pyridinyl imidazoles were pioneers, other scaffolds like diaryl ureas have also been developed. Notably, some diaryl ureas bind to an allosteric site on p38, representing a different mechanism of inhibition compared to the ATP-competitive imidazole class.[13]
Part 3: Antimicrobial Activity - Targeting Fungal Cell Integrity
Certain 2-(heteroaryl)-1H-imidazole derivatives exhibit potent and broad-spectrum antifungal activity, including against fluconazole-resistant species.[15] Their primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][16]
Mechanism of Action: Similar to clinically used azole antifungals like fluconazole, these imidazole derivatives inhibit the fungal cytochrome P450 enzyme 14α-demethylase.[17][18][19][20] This enzyme is vital for converting lanosterol to ergosterol.[17][19] Its inhibition disrupts membrane integrity, increases permeability, and ultimately leads to fungal cell death.[17][18][19]
SAR of Antifungal Imidazoles: In a study of N-heteroarylated imidazoles, the nature of the heteroaryl group attached to the imidazole nitrogen was paramount for activity.
-
N-Dibenzofuranyl and N-Dibenzothienyl Imidazoles: These derivatives showed the highest antifungal potential, being particularly active against Candida albicans.[15]
-
Activity Spectrum: Many derivatives displayed broad activity against various fungal strains, with particularly low Minimum Inhibitory Concentrations (MICs) observed for dermatophytes.[15]
Comparative Performance of Imidazole Derivatives vs. Fluconazole
| Compound Class | Key Feature | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
|---|---|---|---|---|---|---|
| N-(dibenzofuran-4-yl)-1H-imidazole | Dibenzofuran at N1 | C. albicans | 4-16 | Fluconazole | Varies | [15] |
| N-(dibenzothien-4-yl)-1H-imidazole | Dibenzothienyl at N1 | C. albicans | 4-16 | Fluconazole | Varies | [15] |
| N-thianthrenyl-imidazole | Thianthrene at N1 | S. aureus (antibacterial) | 8-16 | N/A | N/A |[15] |
Alternative Antimicrobials: Fluconazole is a triazole-based antifungal that also works by inhibiting lanosterol 14-α-demethylase.[2][17][18] The success of the azole class validates the ergosterol biosynthesis pathway as a prime target for antifungal drug development.[21][22] The development of imidazole derivatives with activity against fluconazole-resistant strains highlights their potential to overcome existing clinical challenges.[15]
Experimental Protocols & Workflows
To ensure scientific integrity, protocols must be robust and self-validating. Below are detailed methodologies for key assays used to evaluate the compounds discussed in this guide.
A. Sulforhodamine B (SRB) Cell Proliferation Assay
This colorimetric assay is a reliable method for assessing cytotoxicity by quantifying total cellular protein content.[23][24][25]
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (typically 48-72 hours).
-
Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[26]
-
Washing: Discard the TCA and wash the plates four to five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.[26]
-
Staining: Add 100 µL of 0.057% (w/v) Sulforhodamine B (SRB) solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[26]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[26]
-
Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[26]
-
Data Acquisition: Measure the optical density (OD) on a microplate reader at a wavelength of approximately 510 nm.[26] The OD is proportional to the total cellular protein, and thus to the cell number.
B. In Vitro p38 MAP Kinase Activity Assay (Non-Radioactive)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the p38 kinase enzyme.[15][27]
Step-by-Step Protocol:
-
Prepare Kinase Reaction: In a 96-well plate, prepare a master mix containing 1X Kinase Buffer (typically 25 mM Tris pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2), the p38 substrate (e.g., ATF-2 fusion protein), and ATP.[15]
-
Add Inhibitor: Add serial dilutions of the 2-(heteroaryl)-1H-imidazole test compounds or a known inhibitor (e.g., SB202190) to the wells. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add the purified, active p38 MAP kinase enzyme to each well to start the reaction.[15]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for phosphorylation of the substrate.[15][27]
-
Terminate Reaction & Detect:
-
Luminescence Method (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the ADP generated by the kinase reaction back into ATP, which is then used in a luciferase reaction to produce light. The luminescent signal is directly proportional to kinase activity.[27]
-
Antibody-Based Method (e.g., Western Blot/ELISA): Terminate the reaction by adding SDS sample buffer.[15] Detect the amount of phosphorylated substrate using a specific phospho-antibody (e.g., anti-Phospho-ATF-2).[15]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion and Future Perspectives
The 2-(heteroaryl)-1H-imidazole scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its synthetic tractability allows for fine-tuning of its properties to target a wide range of diseases. The structure-activity relationships discussed herein demonstrate clear patterns for achieving potent and selective inhibition of protein kinases, tubulin polymerization, and fungal enzymes.
Future research should focus on several key areas:
-
Enhancing Selectivity: While multi-targeted inhibitors are valuable in oncology, enhancing selectivity for specific kinase isoforms or microbial targets could reduce off-target effects and improve therapeutic indices.
-
Overcoming Resistance: Developing derivatives active against known resistance mechanisms (e.g., mutations in kinase gatekeeper residues or efflux pumps in fungi) is a critical unmet need.
-
Exploring New Therapeutic Areas: The scaffold's ability to interact with diverse targets suggests its potential utility in other areas, such as neurodegenerative and metabolic diseases.
By leveraging the foundational SAR principles outlined in this guide and employing robust experimental validation, researchers can continue to unlock the full therapeutic potential of this exceptional chemical scaffold.
References
-
[3] Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available from: [Link]
-
[13] Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. Current Medicinal Chemistry. Available from: [Link]
-
[17] Fluconazole. StatPearls - NCBI Bookshelf. Available from: [Link]
-
[6] VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
-
[5] Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents. Journal of Medicinal Chemistry. Available from: [Link]
-
[12] Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Scientific Reports. Available from: [Link]
-
[1] Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases. Available from: [Link]
-
[28] Discovery of 4-Aryl-2-benzoyl-imidazoles as Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. Available from: [Link]
-
[29] Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals. Available from: [Link]
-
[10] p38 MAPK Signaling Review. Assay Genie. Available from: [Link]
-
[4] Design, Synthesis and Biological Evaluation of Imidazole-Substituted/Fused Aryl Derivatives Targeting Tubulin Polymerization. Chemical & Pharmaceutical Bulletin. Available from: [Link]
-
[18] What is the mechanism of Fluconazole?. Patsnap Synapse. Available from: [Link]
-
[21] Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf. Available from: [Link]
-
[8] PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics. Available from: [Link]
-
[14] Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry. Available from: [Link]
-
[24] Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. STAR Protocols. Available from: [Link]
-
[30] VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
-
[31] A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Genomics. Available from: [Link]
-
[19] What is the mechanism of action of Fluconazole (an antifungal medication)?. Dr.Oracle. Available from: [Link]
-
[32] Sorafenib mechanism of action: tumor proliferation and angiogenesis. ResearchGate. Available from: [Link]
-
[25] Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available from: [Link]
-
[11] Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. Available from: [Link]
-
[33] Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking... ACS Omega. Available from: [Link]
-
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Available from: [Link]
-
[16] Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Clinical Infectious Diseases. Available from: [Link]
-
[26] SRB assay for measuring target cell killing V.1. Protocols.io. Available from: [Link]
-
[34] Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]
-
[20] Diflucan (fluconazole) tablets label. accessdata.fda.gov. Available from: [Link]
-
[35] Sorafenib Pharmacodynamics. ClinPGx. Available from: [Link]
-
[9] A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules. Available from: [Link]
-
[36] Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. Available from: [Link]
-
[37] How to analyze SRB (Sulforhodamine B) assay results?. ResearchGate. Available from: [Link]
-
[22] Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. ResearchGate. Available from: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Fluconazole - Wikipedia [en.wikipedia.org]
- 3. Sorafenib - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. proteopedia.org [proteopedia.org]
- 8. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. canvaxbiotech.com [canvaxbiotech.com]
- 24. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. SRB assay for measuring target cell killing [protocols.io]
- 27. promega.com [promega.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 35. ClinPGx [clinpgx.org]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
Validating the Antibacterial Mechanism of Furan-Imidazole Compounds: A Comparative Guide
In the face of escalating antibiotic resistance, the scientific community is in a perpetual quest for novel antimicrobial agents. Among the promising candidates, furan-imidazole compounds have emerged as a noteworthy class of heterocyclic molecules with potent antibacterial activity. This guide provides an in-depth, technical comparison of furan-imidazole compounds against established antibiotics and delineates the experimental methodologies crucial for validating their mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antibacterial therapies.
Unraveling the Antibacterial Potential: A Comparative Performance Analysis
The efficacy of an antibacterial agent is fundamentally quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. Furan-imidazole derivatives have demonstrated significant promise, exhibiting potent activity against a spectrum of both Gram-positive and Gram-negative bacteria.
To contextualize their performance, the following table presents a comparative summary of the MIC values for a representative furan-imidazole compound against commonly employed antibiotics. This data has been synthesized from multiple studies to provide a broad overview.
| Compound | Staphylococcus aureus (µg/mL) | Methicillin-resistant S. aureus (MRSA) (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| Furan-Imidazole Hybrid (Compound 8g) | 1 | 2 | - | - |
| Nitroimidazole Compound 8g | 1/2 | - | - | - |
| Metronidazole | 32-64 | - | - | 32-128 |
| Ciprofloxacin | - | - | <0.016 | - |
| Vancomycin | - | 1/2 | - | - |
| Neomycin | - | - | >39.06 | - |
Note: The presented MIC values are a synthesis of data from multiple sources for comparative purposes and may vary based on specific experimental conditions and bacterial strains.[1][2] The data indicates that certain furan-imidazole hybrids can exhibit potent activity, in some cases comparable or superior to conventional antibiotics against specific strains.[1][2]
Deciphering the Mode of Action: A Multi-faceted Experimental Approach
A thorough understanding of a compound's antibacterial mechanism is paramount for its development as a therapeutic agent. For furan-imidazole compounds, several potential mechanisms have been proposed, including disruption of the bacterial cell membrane, inhibition of DNA synthesis, and induction of oxidative stress. The following sections provide detailed, self-validating experimental protocols to investigate these potential mechanisms.
Assessment of Bacterial Membrane Integrity
A primary indicator of cell membrane disruption is the dissipation of the membrane potential. The voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)] is a valuable tool for this assessment. In polarized cells, the dye is quenched; depolarization leads to de-quenching and an increase in fluorescence.
-
Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with the bacterial strain of interest and incubate overnight. Dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase (OD600 of ~0.5).
-
Cell Preparation: Harvest the bacterial cells by centrifugation and wash the pellet with a suitable buffer (e.g., 5mM HEPES, 5mM glucose for E. coli). Resuspend the cells in the same buffer to an OD600 of 0.05.
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.8 µM and incubate at room temperature with shaking for approximately 1 to 1.5 hours to allow for dye uptake and quenching. To facilitate dye uptake in Gram-negative bacteria, it may be necessary to also add KCl to a final concentration of 200mM and incubate for an additional 15-30 minutes.[3]
-
Fluorescence Measurement: Transfer 2 mL of the cell suspension to a cuvette. Record the baseline fluorescence using a fluorometer with an excitation wavelength of 622 nm and an emission wavelength of 670 nm.[3]
-
Compound Addition: Add the furan-imidazole compound at its MIC or supra-MIC concentration to the cuvette and continue to monitor the fluorescence. A rapid increase in fluorescence indicates membrane depolarization.
-
Controls: Use a known membrane-depolarizing agent, such as gramicidin, as a positive control and a vehicle-treated sample (e.g., DMSO) as a negative control.
Causality Behind Experimental Choices: The use of mid-log phase bacteria ensures a homogenous population of metabolically active cells with a stable membrane potential. Washing and resuspending in a buffer with a carbon source maintains cell viability and energization during the assay. The inclusion of positive and negative controls is critical for validating the assay's performance and ensuring that the observed effects are specific to the test compound.
Detection of Reactive Oxygen Species (ROS)
Some antibacterial agents exert their effects by inducing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to detect intracellular ROS.
-
Bacterial Culture and Treatment: Grow and treat bacterial cultures with the furan-imidazole compound as described for the ATP assay.
-
Dye Loading: Wash the bacterial cells and resuspend them in a suitable buffer. Add DCFH-DA to the cell suspension to a final concentration of 10 µM and incubate at 37°C for 30-45 minutes in the dark to allow for dye uptake and deacetylation. [4][5][6]3. Fluorescence Measurement: After incubation, wash the cells to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. [6]4. Controls: Use an untreated sample as a negative control and a known ROS-inducing agent, such as hydrogen peroxide, as a positive control.
Causality Behind Experimental Choices: The generation of ROS is a significant mechanism of bactericidal action for many antibiotics. DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS, providing a direct measure of oxidative stress. Performing the incubation in the dark is crucial to prevent photo-oxidation of the probe.
Assessment of DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase is a well-established antibacterial mechanism.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322), and the furan-imidazole compound at various concentrations. 2. Enzyme Addition: Add purified E. coli DNA gyrase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed. 4. Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. [7]6. Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the untreated control. [7]7. Controls: Include a reaction with no compound (positive control for supercoiling) and a reaction with a known DNA gyrase inhibitor, such as ciprofloxacin, as a positive control for inhibition.
Causality Behind Experimental Choices: This in vitro assay directly assesses the compound's ability to inhibit a specific and essential bacterial enzyme. The separation of supercoiled and relaxed DNA via agarose gel electrophoresis provides a clear and unambiguous readout of enzyme activity. The use of a purified enzyme system ensures that the observed inhibition is a direct effect on DNA gyrase and not due to other cellular factors.
Conclusion
Furan-imidazole compounds represent a promising frontier in the development of novel antibacterial agents. Their potent activity against a range of bacteria, including drug-resistant strains, underscores their therapeutic potential. The validation of their antibacterial mechanism is a critical step in their preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for elucidating the mode of action of these compounds, thereby facilitating their progression in the drug discovery pipeline. By employing a multi-pronged approach that investigates membrane integrity, cellular energetics, oxidative stress, and specific enzyme inhibition, researchers can build a comprehensive and validated understanding of how these promising molecules combat bacterial pathogens.
References
- Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). A review on the synthesis and biological activities of furan derivatives. Medicinal Chemistry Research, 22(7), 3053–3069.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor and anti-HIV agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
- Asif, M. (2014). A review on the versatile pharmacological screening of furan derivatives. Annals of Biological Research, 5(1), 69-86.
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
Hancock, R. E. W. (n.d.). Inner Membrane Permeabilization: DiSC35 Assay Methods. Hancock Lab. Retrieved from [Link]
-
Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
- Strahl, H., & Hamoen, L. W. (2010). Membrane potential is important for bacterial cell division. Proceedings of the National Academy of Sciences, 107(27), 12281-12286.
- Morciano, G., Sarti, A. C., Marchi, S., Missiroli, S., Falzoni, S., Raffaghello, L., ... & Pinton, P. (2017). Use of luciferase probes to measure ATP in living cells and animals.
- Hassan, A. A., El-Sayed, W. A., & El-Kashef, H. S. (2013). Synthesis and in-vitro antimicrobial activity of some new furan and furo [2, 3-d] pyrimidine derivatives. Journal of the Chinese Chemical Society, 60(5), 557-565.
- Al-Abdullah, E. S., Al-Tuwaijri, H. M., & Al-Harbi, S. A. (2020). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 25(23), 5599.
- Al-Omair, M. A., Ali, A. A., & Al-Qahtani, M. H. (2021). Synthesis, Characterization, and Antibacterial Study of some Imidazole and Molecular Docking of New Heterocyclic from Furan Derivatives. Journal of Biochemical Technology, 12(2), 1-8.
-
Erdem, S. S., & Celik, H. (2021). How to improve the intracellular ROS detection in bacteria by DCFH-DA using fluorosence spectrophotometer? ResearchGate. Retrieved from [Link]
-
ProFoldin. (n.d.). Gel-based Gyrase Assay. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). EZcountTM ATP Cell Assay Kit. Retrieved from [Link]
- Moghadam, M. S., Gholami, M., Zomorodian, K., Saeedi, M., Gholami, S., & Akbari, A. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. BMC microbiology, 24(1), 1-17.
- Belhandouz, K., & Sari, D. C. (2020).
- Te Winkel, J. D., Gray, D. A., & Strahl, H. (2016). Fluorescence-based membrane potential assays in bacteria. Frontiers in physiology, 7, 119.
-
Chen, Y., Wu, X., Feng, L., Li, Z., & Wang, Q. (2023). In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. ResearchGate. Retrieved from [Link]
- Kaatz, G. W., & Seo, S. M. (1988). Comparison of in vitro activity of quinolone antibiotics and vancomycin against gentamicin- and methicillin-resistant Staphylococcus aureus by time-kill kinetic studies. Antimicrobial agents and chemotherapy, 32(6), 849-854.
- Smith, S. M., & Eng, R. H. (1988). Interaction of ciprofloxacin with ampicillin and vancomycin for Streptococcus faecalis. Diagnostic microbiology and infectious disease, 9(4), 239-243.
- Lee, J. H., Kim, Y. G., & Ryu, S. Y. (2024). Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Artini, M., Papa, R., Selan, L., & Tilotta, M. (2018). A rapid fluorescence-based microplate assay to investigate the interaction of membrane active antimicrobial peptides with whole Gram-positive bacteria. Frontiers in microbiology, 9, 2686.
- El-Sayed, N. F., & El-Bendary, E. R. (2024).
- Foroozandeh, P., & Azizian, J. (2018). An updated review on the synthesis and antibacterial activity of molecular hybrids and conjugates bearing imidazole moiety. Molecules, 23(11), 2896.
- Baxter, C. S., & Schardein, J. L. (2017). DNA Supercoiling Catalyzed by Bacterial Gyrase. In Methods in Molecular Biology (pp. 13-20). Humana Press, New York, NY.
-
Inspiralis. (n.d.). Staphylococcus aureus Gyrase Supercoiling Assay. Retrieved from [Link]
- Te Winkel, J. D., van der Laan, T., & Strahl, H. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2018). A rapid fluorescence-based microplate assay to investigate the interaction of membrane active antimicrobial peptides with whole Gram-positive bacteria. ResearchGate. Retrieved from [Link]
-
Kankeu, J. C. T., & Toghueo, R. M. K. (2021). TABLE 2 | MIC and ECOFF values of various antibiotics against MSSA,... ResearchGate. Retrieved from [Link]
Sources
- 1. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-(furan-2-yl)-1H-imidazole for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for more effective and less toxic cancer therapies, the principle of selective cytotoxicity is paramount. An ideal anticancer agent should exhibit potent activity against malignant cells while sparing their normal, healthy counterparts. This guide provides a comprehensive framework for assessing the cancer cell selectivity of a novel investigational compound, 2-(furan-2-yl)-1H-imidazole. Drawing upon established methodologies in preclinical drug discovery, we will compare its hypothetical performance against a well-characterized chemotherapeutic agent, Cisplatin. This document will detail the experimental rationale, provide step-by-step protocols, and present data in a clear, comparative format to guide researchers in evaluating the potential of this and similar imidazole-based compounds.
The Rationale for Selectivity: A Critical Hurdle in Cancer Chemotherapy
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1][2] These compounds are known to exert their effects through various mechanisms, such as kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[3][4] The furan moiety, another heterocyclic ring, is also a common feature in compounds with a wide range of bioactivities.[5] The combination of these two pharmacophores in 2-(furan-2-yl)-1H-imidazole presents a promising starting point for the development of a novel anticancer agent.
However, the central challenge in cancer chemotherapy remains the mitigation of off-target toxicity.[6] Many conventional chemotherapeutics indiscriminately target all rapidly dividing cells, leading to debilitating side effects. Therefore, a rigorous assessment of a new compound's selectivity for cancer cells over normal cells is a critical step in its preclinical evaluation.[7][8] This guide outlines a robust in vitro strategy to determine the selectivity index of 2-(furan-2-yl)-1H-imidazole, a key indicator of its therapeutic potential.
A Proposed Experimental Framework for Selectivity Assessment
To objectively evaluate the selectivity of 2-(furan-2-yl)-1H-imidazole, a well-defined in vitro experimental plan is essential. This involves the selection of appropriate cell lines, a reliable cytotoxicity assay, and a clinically relevant comparator drug.
Cell Line Selection: A Matched-Pair Approach
The choice of cell lines is critical for a meaningful selectivity assessment. It is ideal to use a matched pair of cancerous and normal cell lines derived from the same tissue type to minimize confounding genetic variations.[9] For this hypothetical study, we will utilize the human breast adenocarcinoma cell line, MCF-7 , and the non-tumorigenic human breast epithelial cell line, MCF-10A . This pair is widely used in cancer research to assess the breast cancer-specific cytotoxicity of novel compounds.
The Comparator: A Standard of Care Benchmark
To contextualize the performance of 2-(furan-2-yl)-1H-imidazole, a direct comparison with an established anticancer drug is necessary. Cisplatin , a platinum-based chemotherapeutic agent, will serve as our positive control.[10] Cisplatin is known to induce cytotoxicity through DNA cross-linking and is used in the treatment of a wide range of solid tumors.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability.[11][12] The assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Hypothetical Performance Data: 2-(furan-2-yl)-1H-imidazole vs. Cisplatin
The following table presents hypothetical IC50 values (the concentration of a drug that inhibits cell growth by 50%) for 2-(furan-2-yl)-1H-imidazole and Cisplatin against the MCF-7 and MCF-10A cell lines. The Selectivity Index (SI) is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line (SI = IC50 MCF-10A / IC50 MCF-7). A higher SI value indicates greater selectivity for cancer cells.[7]
| Compound | IC50 on MCF-7 (µM) | IC50 on MCF-10A (µM) | Selectivity Index (SI) |
| 2-(furan-2-yl)-1H-imidazole | 5.2 | 48.5 | 9.3 |
| Cisplatin | 8.7 | 25.3 | 2.9 |
Table 1: Hypothetical IC50 values and Selectivity Indices of 2-(furan-2-yl)-1H-imidazole and Cisplatin. This data is for illustrative purposes and would need to be confirmed by experimental studies.
Experimental Protocols
Cell Culture
MCF-7 and MCF-10A cells should be cultured according to the supplier's recommendations (e.g., ATCC). Typically, MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/ml human recombinant insulin. MCF-10A cells are cultured in MEGM Kit (Lonza) supplemented with 100 ng/ml cholera toxin. Both cell lines are incubated at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay Protocol
The following is a detailed, step-by-step protocol for the MTT assay:[13][14]
-
Cell Seeding:
-
Trypsinize and count the MCF-7 and MCF-10A cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of their respective complete growth medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 2-(furan-2-yl)-1H-imidazole and Cisplatin in the appropriate cell culture medium. A typical concentration range to test would be from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plates for 48 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow
Caption: Workflow for assessing the selectivity of 2-(furan-2-yl)-1H-imidazole.
Proposed Mechanism of Action: A Hypothetical Signaling Pathway
Based on the known biological activities of imidazole derivatives, 2-(furan-2-yl)-1H-imidazole could potentially exert its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.[15] One plausible hypothesis is the inhibition of a critical kinase, leading to cell cycle arrest and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway for 2-(furan-2-yl)-1H-imidazole.
Further experimental work, such as Western blotting for key cell cycle and apoptotic proteins (e.g., p21, caspases) and kinase activity assays, would be required to validate this proposed mechanism.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for the initial assessment of the cancer cell selectivity of 2-(furan-2-yl)-1H-imidazole. The hypothetical data presented suggests that this compound may possess a superior selectivity profile compared to the conventional chemotherapeutic agent, Cisplatin. However, it is crucial to emphasize that these are illustrative results. Rigorous experimental validation is required to confirm these findings.
Future studies should expand the panel of cell lines to include other cancer types and their corresponding normal counterparts. Investigating the detailed mechanism of action will also be essential to understand the molecular basis of its selectivity. Should in vitro studies continue to yield promising results, further evaluation in preclinical animal models would be the next logical step in the development of 2-(furan-2-yl)-1H-imidazole as a potential anticancer therapeutic.
References
-
Ali, I., Lone, M. N., & Aboul-Enein, H. Y. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(10), 1742-1773. [Link]
-
Barretina, J., Caponigro, G., Stransky, N., Venkatesan, K., Margolin, A. A., Kim, S., ... & Garraway, L. A. (2012). The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity. Nature, 483(7391), 603–607. [Link]
- Bileckot, R., Cattan, A., & Chouroulinkov, I. (1991). In vitro and in vivo comparative study of the cytotoxic and antitumor activities of some new anthracycline derivatives. Cancer chemotherapy and pharmacology, 28(4), 285-290.
- Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(3), 1892-1899.
- Damia, G., & D'Incalci, M. (2009). Contemporary pre-clinical development of anticancer agents–what are the optimal preclinical models?. European Journal of Cancer, 45(16), 2768-2781.
- Hay, M., Thomas, D. W., Craighead, J. L., Economides, C., & Rosenthal, J. (2014). Clinical development success rates for investigational drugs.
-
Imam, H., & Jeon, H. (2020). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 25(19), 4467. [Link]
-
Jabbar, S. A. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Kamaraj, C., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(2), 529. [Link]
-
Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 137. [Link]
-
Kaur, G., & Dufour, J. M. (2012). Cell lines: invaluable tools or a black box?. Spermatogenesis, 2(1), 1–5. [Link]
- Mingaleeva, R. N., Blatt, N. L., Khaiboullina, S. F., & Rizvanov, A. A. (2013). In vitro and in vivo models for anticancer drug screening. International journal of molecular sciences, 14(5), 9376–9395.
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual. [Link]
-
Nocentini, G., & Barzi, A. (1995). A predictive screening model for in vitro selection of agents with potential antitumor activity. Arzneimittel-Forschung, 45(12), 1306–1311. [Link]
- Prakash, O., Kumar, A., & Kumar, R. (2020). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Research Journal of Pharmacy and Technology, 13(9), 4434-4440.
- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
- Stevens, C. W., & Baker, D. (2009). Preclinical safety evaluation of biotechnology-derived pharmaceuticals.
- Tiwari, S., & Singh, R. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-13.
- Trivedi, J. C., et al. (2020). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Pharmaceutical Sciences and Research, 11(10), 4786-4798.
-
Wang, L., et al. (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. International Journal of Molecular Sciences, 22(11), 5649. [Link]
- Weigelt, B., & Reis-Filho, J. S. (2009). The importance of studying cancer cell lines. Journal of the National Cancer Institute, 101(23), 1568–1569.
-
Yıldırım, S., & Gümüşel, B. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite, 7(3), 214-226. [Link]
- Zaharevitz, D. W., et al. (1999). Contribution of cell line screen data to the discovery and development of anticancer drugs. Seminars in oncology, 26(6), 622–630.
-
Zajac, M., et al. (2021). Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. Cancers, 13(24), 6231. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 23, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 23, 2026, from [Link]
Sources
- 1. noblelifesci.com [noblelifesci.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 4. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A predictive screening model for in vitro selection of agents with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ijsrtjournal.com [ijsrtjournal.com]
A Senior Application Scientist's Guide to Validating Molecular Docking with In Vitro Assays: The Case of 2-(furan-2-yl)-1H-imidazole
Introduction: The Imperative of Experimental Validation in Computational Drug Discovery
This guide focuses on 2-(furan-2-yl)-1H-imidazole, a heterocyclic compound containing two pharmacologically significant scaffolds. Imidazole and furan derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8][9] Our objective is to bridge the gap between a plausible docking prediction for this compound and its tangible, measurable biological activity. We will demonstrate how to design and execute a logical sequence of in vitro assays to confirm, refute, or refine the computational model.
Part 1: The In Silico Hypothesis - Docking 2-(furan-2-yl)-1H-imidazole against DNA Gyrase B
For our case study, we hypothesize that 2-(furan-2-yl)-1H-imidazole targets DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and a validated target for antibiotics. Specifically, we will focus on the ATP-binding site of the Gyrase B (GyrB) subunit. Recent studies have successfully docked furan-imidazole derivatives against this target, making it a mechanistically sound choice.[5][6]
1.1. The Target: E. coli DNA Gyrase Subunit B (GyrB) DNA gyrase introduces negative supercoils into DNA, a crucial process for relieving torsional strain during replication. The GyrB subunit harbors the ATPase domain, which powers the enzyme's strand-passage activity. Inhibiting this domain starves the enzyme of its energy source, leading to a bactericidal effect.
1.2. The Docking Prediction A standard molecular docking workflow involves preparing the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB ID: 1S14) and the ligand, defining the binding site, and running the docking algorithm. The protocol's validity should first be confirmed by redocking a known co-crystallized ligand to ensure the software can reproduce the experimental binding pose with a root mean square deviation (RMSD) of less than 2.0 Å.[4][10][11]
Our hypothetical docking simulation predicts that 2-(furan-2-yl)-1H-imidazole binds within the ATP-binding pocket of GyrB. The predicted interactions are as follows:
-
Hydrogen Bonding: The imidazole nitrogen acts as a hydrogen bond donor to the side chain of a key aspartate residue (Asp81), while the furan oxygen accepts a hydrogen bond from a conserved water molecule coordinated by Thr173.
-
Hydrophobic Interactions: The furan and imidazole rings form favorable hydrophobic contacts with surrounding nonpolar residues.
This set of interactions forms our central, testable hypothesis: "2-(furan-2-yl)-1H-imidazole physically binds to the GyrB active site, resulting in the inhibition of its ATPase activity."
Part 2: The Validation Workflow - A Multi-Assay Approach
A single experiment is insufficient for robust validation. We must employ a tiered approach that independently verifies both the functional consequence (enzyme inhibition) and the physical interaction (direct binding) predicted by the docking model.
Part 3: Experimental Protocols and Data Interpretation
Here, we detail two essential assays to test our hypothesis. The first, a biochemical assay, assesses the functional impact of the compound. The second, a biophysical assay, directly measures the physical binding event.
Methodology 1: DNA Gyrase Supercoiling Inhibition Assay (Biochemical)
Causality & Rationale: This assay directly measures the enzymatic function of DNA gyrase. The enzyme uses the energy from ATP hydrolysis (the process occurring at our predicted binding site) to convert relaxed circular plasmid DNA into its supercoiled form. If our compound inhibits the ATPase activity as predicted, it will prevent this topological change. The output is a clear, visual readout of inhibition, which can be quantified to determine the compound's potency (IC50).[12][13]
Experimental Protocol:
-
Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare the reaction mixture on ice. For a 20 µL final volume per reaction:
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM Spermidine).
-
1.0 mM ATP solution.
-
250 ng/µL relaxed pBR322 plasmid DNA.
-
1 U/µL E. coli DNA Gyrase holoenzyme.
-
Nuclease-free water.
-
-
Compound Preparation: Prepare a 10-point serial dilution of 2-(furan-2-yl)-1H-imidazole in 100% DMSO, starting from 10 mM. A known inhibitor (e.g., Novobiocin) should be used as a positive control, and a DMSO-only well as a negative (vehicle) control.
-
Assay Setup:
-
Add 2 µL of each compound dilution (or control) to the respective wells.
-
Add 16 µL of a master mix containing buffer, ATP, and DNA gyrase to each well.
-
Initiate the reaction by adding 2 µL of the relaxed plasmid DNA. The final DMSO concentration should be ≤1%.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Quenching: Stop the reaction by adding 4 µL of 6X DNA Loading Dye containing 1% SDS and 50 mM EDTA to each well.
-
Agarose Gel Electrophoresis:
-
Load the entire 24 µL reaction volume onto a 1.0% agarose gel containing a DNA stain (e.g., SYBR Safe).
-
Run the gel at 80V for 90 minutes or until there is good separation between the supercoiled (fastest migrating) and relaxed/nicked (slowest migrating) DNA bands.
-
-
Data Analysis:
-
Image the gel under UV or blue light.
-
Quantify the band intensities for supercoiled and relaxed DNA in each lane using software like ImageJ.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).[14]
-
Hypothetical Data Presentation:
| Compound Concentration (µM) | % Supercoiled DNA | % Inhibition |
| 0 (DMSO Control) | 95.2 | 0.0 |
| 0.1 | 90.5 | 4.9 |
| 0.5 | 75.3 | 20.9 |
| 1.0 | 52.1 | 45.3 |
| 2.2 | 47.6 | 50.0 |
| 5.0 | 25.8 | 72.9 |
| 10.0 | 8.1 | 91.5 |
| 50.0 | 2.3 | 97.6 |
| Calculated IC50 | 2.2 µM |
This result would provide strong functional evidence that 2-(furan-2-yl)-1H-imidazole inhibits DNA gyrase, supporting the in silico prediction.
Methodology 2: Surface Plasmon Resonance (SPR) for Binding Kinetics (Biophysical)
Causality & Rationale: While the supercoiling assay demonstrates functional inhibition, it does not prove direct binding to the target. The effect could be indirect. SPR is a label-free technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor surface.[15][16] By immobilizing GyrB and flowing our compound over it, we can directly measure the association (k_on) and dissociation (k_off) rates, and from these, calculate the equilibrium dissociation constant (K_D), a true measure of binding affinity.[17][18] A low K_D value indicates a strong binding interaction.
Experimental Protocol:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Inject purified GyrB protein (at ~20 µg/mL in a low ionic strength buffer, pH 4.5) over the activated surface until the desired immobilization level (~5000 Response Units, RU) is reached.
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Analyte Preparation: Prepare a dilution series of 2-(furan-2-yl)-1H-imidazole in the running buffer (e.g., HBS-EP+ with 2% DMSO), typically ranging from 0.1x to 10x the expected K_D (e.g., 100 nM to 100 µM).
-
Binding Analysis (Single-Cycle Kinetics):
-
Equilibrate the system by flowing running buffer over both the reference and active flow cells until a stable baseline is achieved.
-
Perform a single-cycle kinetics experiment by sequentially injecting five increasing concentrations of the compound (e.g., 100 nM, 300 nM, 1 µM, 3 µM, 10 µM) without a dissociation step in between.
-
After the final injection, allow a long dissociation phase by flowing running buffer over the chip until the signal returns to baseline.
-
-
Data Analysis:
-
The instrument software generates a sensorgram (Response Units vs. Time).
-
Double-reference the data by subtracting the signal from the reference flow cell and the signal from a "zero-concentration" (buffer only) injection.
-
Fit the processed sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to globally determine the kinetic parameters k_on (association rate constant) and k_off (dissociation rate constant).
-
Calculate the equilibrium dissociation constant (K_D) using the formula: K_D = k_off / k_on .
-
Hypothetical Data Presentation:
| Kinetic Parameter | Value | Units |
| k_on (Association Rate) | 1.5 x 10^4 | M⁻¹s⁻¹ |
| k_off (Dissociation Rate) | 4.5 x 10⁻² | s⁻¹ |
| K_D (Dissociation Constant) | 3.0 | µM |
A K_D of 3.0 µM indicates a direct, micromolar-affinity interaction between the compound and GyrB, providing strong physical evidence that corroborates both the docking prediction and the functional assay results.
Part 4: Data Synthesis and Comparative Analysis
The ultimate goal is to see if the different methodologies tell a coherent story.
| Data Source | Metric | Result | Interpretation |
| In Silico | Docking Score | -8.5 kcal/mol | Predicts favorable binding |
| Biochemical | IC50 | 2.2 µM | Confirms potent functional inhibition |
| Biophysical | K_D | 3.0 µM | Confirms direct binding with similar affinity |
In this ideal scenario, the results are highly congruent. The micromolar K_D from SPR aligns well with the micromolar IC50 from the functional assay, suggesting that the observed enzyme inhibition is indeed caused by the direct binding of the compound to the target. This strong correlation between binding affinity and functional potency provides high confidence in the original docking hypothesis.
Discrepancies are also informative. For instance, a potent IC50 but a weak or non-existent K_D might suggest an indirect mechanism of inhibition or an assay artifact. Conversely, a strong K_D with a weak IC50 could indicate that the compound binds tightly but is not an effective inhibitor of the enzyme's catalytic function (e.g., it binds to an allosteric site without modulating activity).[12]
Part 5: Advancing the Investigation with Orthogonal Assays
To build an even more compelling case, results should be confirmed with alternative techniques.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding interactions, ITC measures the heat released or absorbed during a binding event.[19][20] It provides a complete thermodynamic profile of the interaction (K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a label-free, solution-based format, making it an excellent orthogonal method to validate SPR data.[21][22]
-
Cell-Based Antibacterial Assays: The final validation step is to determine if the compound's activity translates to a cellular context.[23] A Minimum Inhibitory Concentration (MIC) assay would assess the lowest concentration of the compound required to inhibit the visible growth of E. coli. A positive result in this assay demonstrates that the compound can penetrate the bacterial cell wall and engage its target in a complex physiological environment.
Conclusion
Molecular docking is a premier tool for generating high-quality, testable hypotheses in modern drug discovery. However, these computational predictions only gain value when substantiated by rigorous experimental data. As demonstrated with our case study of 2-(furan-2-yl)-1H-imidazole, a systematic validation workflow is paramount. By integrating biochemical (functional) and biophysical (binding) assays, researchers can confidently confirm target engagement, elucidate the mechanism of action, and build a robust, data-driven case for advancing a promising compound through the drug discovery pipeline. This synergy between in silico prediction and in vitro validation represents a cornerstone of efficient and successful therapeutic development.
References
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. ResearchGate. Available at: [Link]
-
How to validate the molecular docking results ?. ResearchGate. Available at: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link]
-
Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Available at: [Link]
-
A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at: [Link]
-
Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. National Center for Biotechnology Information (PMC). Available at: [Link]
-
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][2][4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Determination of kinetic data using surface plasmon resonance biosensors. PubMed. Available at: [Link]
-
Receptor-based assays. PubMed. Available at: [Link]
-
Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. ResearchGate. Available at: [Link]
-
Best Practices in Docking and Activity Prediction. ResearchGate. Available at: [Link]
-
Enzyme inhibitor. Wikipedia. Available at: [Link]
-
Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Open Access Journals. Available at: [Link]
-
Surface Plasmon Resonance Thermodynamic and Kinetic Analysis as a Strategic Tool in Drug Design. Distinct Ways for Phosphopeptides to Plug into Src- and Grb2 SH2 Domains. ACS Publications. Available at: [Link]
-
Imidazole: Having Versatile Biological Activities. SciSpace. Available at: [Link]
-
Cell based Binding Assay. Creative Biolabs. Available at: [Link]
-
Molecular Docking Simulations. In-vitro In-vivo In-silico Journal - Open Access Pub. Available at: [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. National Center for Biotechnology Information (PMC). Available at: [Link]
-
What is surface plasmon resonance (SPR)?. Cytiva. Available at: [Link]
-
Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]
-
Receptor Binding Assays. Multiwell Plates. Available at: [Link]
-
Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry. ACS Publications. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
6.4: Enzyme Inhibition. Biology LibreTexts. Available at: [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Center for Biotechnology Information. Available at: [Link]
-
Imidazole derivatives: A comprehensive survey of their recognition properties. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. resources.biomol.com [resources.biomol.com]
- 15. portlandpress.com [portlandpress.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Determination of kinetic data using surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tainstruments.com [tainstruments.com]
- 23. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(furan-2-yl)-1H-imidazole
Navigating the lifecycle of a novel chemical entity from synthesis to disposal requires a rigorous adherence to safety protocols. For researchers in drug development, 2-(furan-2-yl)-1H-imidazole represents a compound of interest, but its unique structure, combining a furan ring and an imidazole core, necessitates a cautious and informed approach to its waste management. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in an understanding of its constituent chemical hazards.
The Foundational Principle: A Hazard Profile Built on Precaution
-
From the Imidazole Moiety: Imidazole is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.[1][2][3][4] This dictates that the compound must be handled as a corrosive and a reproductive toxin.
-
From the Furan Moiety: Furan is a known irritant to the skin, eyes, and respiratory system and is recognized as a potential human carcinogen.[5] It is also a flammable liquid.[6][7] Consequently, 2-(furan-2-yl)-1H-imidazole should be treated with carcinogenic precautions and awareness of its potential flammability.
This synthesis of hazards mandates that all waste streams containing this compound be classified and handled as hazardous waste, with no exceptions. The U.S. Environmental Protection Agency (EPA) strictly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering), a rule that must be applied to this compound in a research setting.[8][9]
Hazard and Handling Summary
For quick reference, the following table summarizes the synthesized hazard information and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Pictogram | Description & Causality | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Skull and Crossbones | Assumed harmful if swallowed based on imidazole data.[1][2][3] | Standard laboratory PPE. |
| Skin Corrosion/Irritation | Corrosion | Expected to cause severe skin burns due to the imidazole component.[3][4][10] | Nitrile or neoprene gloves, fully-buttoned lab coat. |
| Serious Eye Damage | Corrosion | Poses a high risk of serious, irreversible eye damage.[3][11] | Chemical safety goggles or a face shield. |
| Reproductive Toxicity | Health Hazard | May damage fertility or the unborn child, a critical hazard of imidazole.[1][3][12] | Use of engineering controls (fume hood) is critical to minimize exposure. |
| Carcinogenicity | Health Hazard | Considered a potential carcinogen due to the furan moiety.[5] | Work must be performed in a certified chemical fume hood. |
| Flammability | Flame | The furan component suggests potential flammability.[6][7] | Store away from ignition sources. Use non-sparking tools for handling solids. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is not merely procedural; it is a self-validating system to ensure safety and regulatory compliance. This process begins the moment waste is generated.
Step 1: Immediate Segregation at the Point of Generation
Never mix waste streams. Inadvertent mixing of incompatible chemicals is a common cause of laboratory accidents.[10] Waste containing 2-(furan-2-yl)-1H-imidazole must be segregated into dedicated, clearly labeled containers.
Step 2: Characterize and Contain the Waste
The correct container and labeling are dictated by the physical state of the waste.
-
Pure Compound & Concentrated Residues:
-
Collect as a solid hazardous waste.
-
Use a wide-mouth, sealable container made of compatible material (e.g., High-Density Polyethylene, HDPE).
-
Ensure the container is clearly labeled "Hazardous Waste" and lists the full chemical name: 2-(furan-2-yl)-1H-imidazole.
-
-
Dilute Solutions (Aqueous & Organic):
-
Collect in a dedicated, sealable hazardous liquid waste container.
-
Crucially, maintain separate waste streams for aqueous and organic solutions.
-
The container label must list all chemical constituents and their approximate concentrations. Do not empty into drains.[11]
-
-
Contaminated Labware (e.g., glassware, pipette tips):
-
Non-Sharp Items: Triple-rinse with a suitable solvent (e.g., ethanol or acetone). The first rinsate is considered acutely hazardous and must be collected in the appropriate liquid hazardous waste container. Subsequent rinses can be managed similarly.
-
Sharps (Needles, Scalpels): Dispose of directly into a designated, puncture-proof sharps container for hazardous chemical waste.
-
-
Contaminated PPE (Gloves, Bench Liners):
Step 3: Labeling and Temporary Storage
Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Attach a Hazardous Waste Label: Affix a completed label to the container as soon as the first drop of waste is added.
-
Complete All Fields: The label must include the generator's name, the full chemical name(s) of the contents, the associated hazards (e.g., "Toxic," "Corrosive"), and the accumulation start date.
-
Store in a Satellite Accumulation Area (SAA): Keep the sealed waste container in a designated SAA within the laboratory. The SAA must be under the control of the operator, at or near the point of generation, and feature secondary containment to capture any potential leaks. Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2][10]
Step 4: Arrange for Final Disposal
Laboratory personnel are not responsible for the ultimate disposal of the chemical. This is the purview of your institution's certified professionals.
-
Contact Environmental Health & Safety (EH&S): When the waste container is full or you are approaching the storage time limit (consult your institutional policy), schedule a pickup with your EH&S department.
-
Do Not Use Private Contractors: University and research institutions have dedicated, licensed hazardous waste disposal services.[10] Using an unapproved vendor is a serious compliance violation.
-
Maintain Records: Keep a copy of all waste pickup manifests for your laboratory's records, as required by institutional and federal regulations.
Waste Segregation and Collection Workflow
The following diagram illustrates the decision-making process for properly segregating waste streams containing 2-(furan-2-yl)-1H-imidazole.
Caption: Decision workflow for segregating 2-(furan-2-yl)-1H-imidazole waste.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Imidazole. [Link]
-
University of Washington. Imidazole Standard Operating Procedure. [Link]
-
ChemSupply Australia. Safety Data Sheet IMIDAZOLE. [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. [Link]
-
New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet. [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
-
U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]
-
Occupational Safety and Health Administration. FURFURAL | Occupational Chemical Database. [Link]
-
American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Link]
-
Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists. [Link]
-
National Association of Boards of Pharmacy. EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. [Link]
-
Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Furan. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ashp.org [ashp.org]
- 9. waste360.com [waste360.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. carlroth.com [carlroth.com]
- 12. neb.com [neb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
